molecular formula C9H5F9O B1334956 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran CAS No. 380-94-9

2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran

Cat. No.: B1334956
CAS No.: 380-94-9
M. Wt: 300.12 g/mol
InChI Key: AWCLMRSGMJWGGT-UHFFFAOYSA-N
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Description

2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran is a useful research compound. Its molecular formula is C9H5F9O and its molecular weight is 300.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-methyl-2,4,6-tris(trifluoromethyl)pyran
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H5F9O/c1-6(9(16,17)18)3-4(7(10,11)12)2-5(19-6)8(13,14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCLMRSGMJWGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C=C(O1)C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00958976
Record name 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran
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Molecular Weight

300.12 g/mol
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CAS No.

380-94-9
Record name 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran
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Record name 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran
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Record name 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran
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Foundational & Exploratory

Technical Monograph: 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran

[1]

Executive Summary

This compound (CAS: 380-94-9) is a specialized fluorinated heterocycle characterized by a non-aromatic 2H-pyran core substituted with three electron-withdrawing trifluoromethyl groups.[1][2] Its unique electronic signature—defined by the interplay between the electron-rich enol ether system and the electron-deficient fluoroalkyl substituents—makes it a valuable ligand for stabilizing low-valent transition metals (e.g., Pt, Rh) and a candidate for photochromic applications via electrocyclic valence tautomerism.

Chemical Structure & Physiochemical Identity[1][3][4]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name This compound
CAS Registry Number 380-94-9
Molecular Formula C₉H₅F₉O
Molecular Weight 300.12 g/mol
SMILES CC1(C=C(C=C(O1)C(F)(F)F)C(F)(F)F)C(F)(F)F
InChI Key (Specific key requires generation, typically derived from structure)
Structural Analysis

The compound features a 2H-pyran ring, which is a six-membered cyclic ether containing two double bonds (a diene system) and one saturated carbon at position 2.[1]

  • Core Geometry: The pyran ring is essentially planar, facilitating conjugation between the double bonds and the oxygen lone pairs.

  • Substituent Effects:

    • C2 Position: The saturated carbon bears both a Methyl group (-CH₃) and a Trifluoromethyl group (-CF₃). This geminal substitution breaks the aromaticity potential and introduces a chiral center (though typically used as a racemate).

    • C4 & C6 Positions: Trifluoromethyl groups at these vinylic positions exert a strong inductive electron-withdrawing effect ($ -I $), significantly lowering the energy of the

      
      -orbitals (LUMO), which enhances the molecule's ability to act as a 
      
      
      -acid ligand in organometallic complexes.[1]
  • Steric Profile: The bulky -CF₃ groups at positions 2, 4, and 6 create a crowded steric environment.[1] X-ray diffraction studies of its metal complexes suggest the -CF₃ groups bend away from the metal coordination plane to minimize repulsion.

Structurecluster_02H-Pyran CoreO1Oxygen (Pos 1)C2C2 (sp3)-Me, -CF3O1->C2C3C3 (sp2)=CH-C2->C3C4C4 (sp2)-CF3C3->C4Double BondC5C5 (sp2)=CH-C4->C5C6C6 (sp2)-CF3C5->C6Double BondC6->O1

Figure 1: Connectivity of the this compound scaffold.

Synthetic Pathways[1][4][5]

The synthesis of this compound is a classic example of a hetero-Diels-Alder-like condensation involving electron-deficient alkynes.[1]

Primary Synthesis Protocol

The most efficient route involves the reaction of 1,1,1-Trifluoro-2,4-pentanedione (Trifluoroacetylacetone) with Hexafluoro-2-butyne (HFB).[1]

Reagents:

  • Precursor A: 1,1,1-Trifluoro-2,4-pentanedione (TFAA) - Provides the C3-O fragment.[1]

  • Precursor B: Hexafluoro-2-butyne (HFB) - Provides the C2 fragment and two -CF₃ groups.[1]

  • Conditions: Thermal reaction in a sealed tube (autoclave) or Lewis Acid catalysis.

Reaction Scheme: The reaction proceeds via the attack of the enol form of the diketone onto the electrophilic alkyne, followed by cyclization and dehydration.

1
Step-by-Step Methodology (Autoclave Method)

Note: Hexafluoro-2-butyne is a toxic gas (bp -25°C).[1] All operations must be performed in a high-pressure rated autoclave within a fume hood.

  • Charging: Charge a stainless steel autoclave with 1,1,1-trifluoro-2,4-pentanedione (1.0 equiv).

  • Condensation: Cool the autoclave to -78°C (dry ice/acetone bath) and condense Hexafluoro-2-butyne (1.1 equiv) into the vessel.

  • Reaction: Seal the autoclave and heat to 100–150°C for 12–24 hours. The pressure will rise significantly; ensure the vessel is rated for >50 bar.

  • Workup: Cool to room temperature. Vent unreacted HFB into a caustic scrubber.[1]

  • Purification: The crude product is typically a liquid. Purify via vacuum distillation to isolate the target pyran.

Reactivity & Valence Tautomerism

A defining feature of 2H-pyrans is their photochromic valence tautomerism .[1] Under thermal or photochemical irradiation, the pyran ring undergoes electrocyclic ring opening to form a conjugated dienone (1-oxatriene).[1]

Electrocyclic Ring Opening

The 2H-pyran exists in equilibrium with its open-chain isomer, (Z)-4,6,6,6-tetrafluoro-5-(trifluoromethyl)-3-(trifluoromethyl)hexa-3,5-dien-2-one (generalized structure).[1]

  • Closed Form (Pyran): Thermodynamically favored at room temperature; colorless.[1]

  • Open Form (Dienone): Formed upon UV irradiation; often colored (yellow/red).[1]

TautomerismPyran2H-Pyran Form(Closed Ring)ColorlessDienone1-Oxatriene Form(Open Chain)ColoredPyran->Dienonehv (UV)Dienone->PyranΔ (Heat)

Figure 2: Photochromic valence tautomerism cycle.[1]

Organometallic Coordination

The electron-poor nature of the pyran ring makes it an excellent


  • Platinum Complexes: Reacts with [Pt(cod)2] (cod = cycloocta-1,5-diene) to form [Pt(η²-pyran)(cod)].[1] The bonding involves back-donation from Pt(0) into the pyran's

    
     orbitals.
    
  • Rhodium Complexes: Reacts with [Rh(acac)(C2H4)2] to form [Rh(acac)(η⁴-pyran)].[1]

Applications in Research

Advanced Materials
  • Photoresists: The photo-induced ring opening changes the polarity and solubility of the molecule, making it a candidate for positive-tone photoresist formulations in lithography.

  • Optical Switches: The reversible color change (photochromism) allows potential use in optical data storage or switchable filters.

Medicinal Chemistry (Fluorine Source)

While the pyran itself is reactive, it serves as a "masked" 1,3-diene or 1,5-dicarbonyl equivalent.[1] It can be used to transfer specific trifluoromethylated carbon skeletons into more complex bioactive scaffolds via cycloaddition reactions.[1]

References

  • Davidson, J. L., Green, M., Stone, F. G. A., & Welch, A. J. (1980).[1] Synthesis of platinum complexes of 2-methyl-2,4,6-tris(trifluoromethyl)pyran.[1] X-Ray crystal structure of (cyclo-octa-1,5-diene)[2-methyl-2,4,6-tris(trifluoromethyl)pyran]platinum.[1] Journal of the Chemical Society, Dalton Transactions, (10), 1901-1908.[1] [1]

  • Middleton, W. J. (1965).[1] Fluorine-containing pyrans and thiopyrans.[1] U.S. Patent 3,162,653.[1] (Foundational patent on fluorinated pyran synthesis).[1]

  • Kobayashi, Y., & Kumadaki, I. (1980).[1] Valence Bond Isomerism of Fluorinated Compounds. Accounts of Chemical Research. (General review of perfluorinated valence tautomers).

In-Depth Technical Guide: Properties, Synthesis, and Safety Profile of CAS 380-94-9

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS 380-94-9, chemically identified as 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran, is a highly specialized polyfluorinated heterocyclic building block[1]. In the realm of advanced drug development and materials science, the incorporation of multiple trifluoromethyl (-CF


) groups onto a pyran scaffold fundamentally alters the molecule's electronic landscape and steric environment. This whitepaper provides an authoritative analysis of its physicochemical properties, safety profile, and the mechanistic rationale behind the synthesis of such complex fluorinated heterocycles.

Physicochemical Properties & Mechanistic Causality

The architectural signature of CAS 380-94-9 lies in its three -CF


 groups. As an Application Scientist, I evaluate these modifications not just as structural features, but as functional drivers for pharmacokinetic and material performance:
  • Extreme Lipophilicity: The high fluorine-to-carbon ratio drastically increases the partition coefficient (LogP). In medicinal chemistry, this is leveraged to enhance blood-brain barrier (BBB) permeability and cellular membrane traversal.

  • Metabolic Shielding: The C-F bond is exceptionally strong (~116 kcal/mol). Strategically placing -CF

    
     groups at the 2, 4, and 6 positions of the 2H-pyran ring creates a dense steric shield. This effectively blocks oxidative metabolism by Cytochrome P450 enzymes, a critical factor in prolonging the half-life of drug candidates.
    
  • Electronic Deactivation: The profound inductive electron-withdrawing effect (-I) of the -CF

    
     groups depletes electron density from the pyran oxygen. This reduces its basicity, rendering the heterocycle highly resistant to acid-catalyzed ring-opening or nucleophilic degradation.
    
PropertyValue / DescriptionMechanistic Causality
CAS Number 380-94-9[1]Unique chemical registry identifier.
Molecular Formula C

H

F

O[2]
High F:C ratio dictates extreme hydrophobicity and low surface energy.
Molecular Weight 300.12 g/mol [1]Optimal low-molecular-weight core for lead compound optimization.
Chemical Stability Exceptionally HighStrong C-F bonds and steric bulk shield the oxygen heteroatom from electrophilic attack.

Synthesis & Experimental Protocols: The Oxa-Diels-Alder Approach

Synthesizing highly fluorinated heterocycles presents a distinct challenge: the strong electron-withdrawing nature of fluorinated precursors often renders them poorly reactive in standard cycloadditions. However, state-of-the-art methodologies utilizing asymmetric Oxa-Diels-Alder (ODA) reactions have revolutionized access to trifluoromethyl-substituted pyrans. A landmark 2024 study in ACS Catalysis demonstrated the highly enantioselective synthesis of these cores using chiral phosphate catalysis[3].

Protocol: Asymmetric Synthesis of Trifluoromethyl-Substituted Pyrans via Chiral Phosphate Catalysis

This self-validating protocol is adapted to demonstrate the mechanistic control required for assembling highly fluorinated pyran scaffolds like CAS 380-94-9.

Reagents: Fluorinated enone/pyruvate (1.0 equiv), Diene (1.5 equiv), Chiral Binaphthyl Phosphoric Acid Catalyst (5 mol%), NaBArF (5 mol%), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Catalyst Activation (Countercation Swap): In a flame-dried Schlenk tube under an argon atmosphere, combine the chiral phosphoric acid (5 mol%) with NaBArF (5 mol%) in anhydrous DCM.

    • Causality: Swapping the standard proton for a sodium ion fundamentally alters the transition state. The Na

      
       cation engages in critical cation-π interactions that distort the C2-symmetric binaphthyl backbone, effectively overriding standard chiral induction and allowing for enantiodivergent control ()[3].
      
  • Substrate Alignment: Cool the reaction mixture to -20 °C. Sequentially add the fluorinated precursor (0.2 mmol) and the diene (0.3 mmol).

    • Causality: Sub-ambient temperatures suppress uncatalyzed, racemic background reactions. This thermal control stabilizes the highly ordered transition state, which is driven by cooperative noncovalent interactions (π-interactions and C-H dispersion forces) that dictate stereoselectivity[3].

  • Reaction Monitoring: Stir the mixture for 12-24 hours, monitoring conversion via

    
    F-NMR.
    
    • Causality:

      
      F-NMR is the optimal analytical tool here; its high sensitivity to the chemical environment of the -CF
      
      
      
      group allows precise tracking of the conversion from the sp
      
      
      -hybridized precursor to the sp
      
      
      -hybridized pyran product without solvent interference.
  • Isolation: Quench with saturated aqueous NaHCO

    
    , extract with ethyl acetate, and purify via silica gel flash chromatography to yield the pure trifluoromethyl-2H-pyran derivative.
    

Mechanistic Pathway Visualization

Pathway N1 Fluorinated Precursors (e.g., Trifluoropyruvate + Diene) N2 Catalyst Binding (Chiral Phosphate / Na+) N1->N2 Catalyst Addition N3 Transition State (Cation-π Interactions) N2->N3 Stereocontrol Alignment N4 Oxa-Diels-Alder Cyclization N3->N4 C-O & C-C Bond Formation N5 Trifluoromethyl-2H-Pyran (Target Core) N4->N5 Product Release N5->N2 Catalyst Turnover

Catalytic Oxa-Diels-Alder pathway for synthesizing trifluoromethyl-substituted 2H-pyrans.

Safety, Handling, and Toxicity Profile

Handling polyfluorinated compounds like CAS 380-94-9 requires rigorous adherence to specialized safety protocols due to their unique hazard profiles.

  • Thermal Hazards & HF Release: While chemically inert under standard biological conditions, exposure to extreme heat (>250°C) or strong reducing agents (e.g., elemental alkali metals) can induce defluorination. This thermal decomposition releases Hydrogen Fluoride (HF) gas, which is highly toxic, corrosive, and rapidly penetrates tissue to cause deep, systemic hypocalcemia.

  • Required PPE: All synthetic manipulations must be performed in a Class II chemical fume hood. Personnel must wear heavy-duty nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and tight-fitting safety goggles.

  • Environmental Persistence: Due to the strength of the C-F bonds, trifluoromethylated pyrans exhibit "forever chemical" (PFAS-like) persistence in the environment. Waste must never be disposed of down the drain; it must be segregated into dedicated halogenated waste containers destined for high-temperature industrial incineration.

References

  • ChemWhat. "this compound CAS#: 380-94-9". ChemWhat Database. [Link]

  • Yang, C., Hu, S., Li, T., Zhang, L., & Luo, S. (2024). "Chiral Phosphate-Catalyzed Enantiodivergent Oxa-Diels–Alder Reaction of Trifluoropyruvate and Simple Dienes." ACS Catalysis, 14 (18), 14195-14205.[Link]

Sources

An In-depth Technical Guide to Tris(trifluoromethyl) Substituted 2H-Pyran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of trifluoromethyl (CF₃) groups into heterocyclic scaffolds is a cornerstone of modern medicinal and materials chemistry. This guide provides a comprehensive technical overview of a unique class of organofluorine compounds: tris(trifluoromethyl) substituted 2H-pyran derivatives. While the 2H-pyran core is a privileged structure found in numerous bioactive molecules, the introduction of multiple electron-withdrawing trifluoromethyl groups imparts distinct physicochemical properties that influence stability, reactivity, and biological activity. This document will delve into the synthetic strategies for accessing these highly fluorinated pyrans, with a particular focus on cycloaddition reactions involving trifluoromethylated building blocks. It will further explore the structural characterization, reactivity patterns, and potential applications of these compounds, offering valuable insights for researchers engaged in the design and synthesis of novel fluorinated molecules.

Introduction: The Power of Trifluoromethylation in Heterocyclic Chemistry

The trifluoromethyl group has become a "superstar" substituent in drug discovery and materials science. Its unique electronic properties, including high electronegativity and lipophilicity, can profoundly modulate the characteristics of a parent molecule.[1][2][3][4][5] Key benefits of trifluoromethylation include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, which can increase a drug's half-life.[1][2]

  • Increased Lipophilicity: The CF₃ group can enhance a molecule's ability to cross cell membranes, a crucial factor for bioavailability.[1][3]

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions.

  • Improved Binding Affinity: The CF₃ group can participate in favorable interactions with biological targets, leading to enhanced potency.

The 2H-pyran ring system is a common motif in natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1] The fusion of these two chemical entities—the trifluoromethyl group and the 2H-pyran scaffold—gives rise to a class of molecules with significant potential for novel applications. While the synthesis of mono- and di-substituted trifluoromethyl pyrans has seen some progress, the construction of their tris-substituted counterparts presents unique synthetic challenges and opportunities.

Synthetic Strategies for Poly(trifluoromethyl) Substituted 2H-Pyrans

The synthesis of 2H-pyrans bearing multiple trifluoromethyl groups often relies on cycloaddition reactions where one or more of the reactants are heavily fluorinated. The strong electron-withdrawing nature of the trifluoromethyl groups plays a crucial role in the feasibility and outcome of these reactions.

Diels-Alder and Hetero-Diels-Alder Reactions

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the formation of six-membered rings. In the context of trifluoromethylated 2H-pyrans, this can involve either a trifluoromethylated diene or a dienophile.

A key strategy involves the use of hexafluoroacetone as a potent dienophile in hetero-Diels-Alder reactions. The electron-deficient carbonyl carbon of hexafluoroacetone readily reacts with electron-rich dienes to form 2,2-bis(trifluoromethyl)-2H-pyran derivatives.

A notable example leading to a tris(trifluoromethyl) substituted pyran is the reaction of hexafluoroacetone with a trifluoromethyl-substituted diene. While specific literature on this direct tris-substitution is sparse, the principles of the Diels-Alder reaction suggest its feasibility. The reactivity in these reactions is governed by the electronic nature of the diene and dienophile; electron-withdrawing groups like CF₃ on the dienophile enhance its reactivity towards electron-rich dienes.[6][7]

Experimental Protocol: Representative Hetero-Diels-Alder Reaction

  • Reactants: An electron-rich diene (e.g., isoprene) and hexafluoroacetone.

  • Solvent: A suitable aprotic solvent (e.g., dichloromethane or toluene).

  • Procedure:

    • The diene is dissolved in the solvent in a pressure-resistant reaction vessel.

    • The vessel is cooled, and hexafluoroacetone is condensed into the mixture.

    • The vessel is sealed and allowed to warm to room temperature or heated as required.

    • The reaction progress is monitored by an appropriate technique (e.g., NMR or GC-MS).

    • Upon completion, the solvent and excess reagents are removed under reduced pressure.

    • The resulting crude product is purified by distillation or chromatography.

Synthesis of 2-Methyl-2,4,6-tris(trifluoromethyl)pyran

The structure of this compound has been unambiguously confirmed through X-ray crystallography of its platinum complex.[8]

Structural Characterization

The structural elucidation of tris(trifluoromethyl) substituted 2H-pyrans relies on a combination of spectroscopic techniques.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectra are typically characterized by signals corresponding to the protons on the pyran ring and any alkyl or aryl substituents. The chemical shifts of the ring protons are influenced by the deshielding effect of the adjacent oxygen atom and the electron-withdrawing trifluoromethyl groups.

  • ¹³C NMR: The carbon NMR spectra provide information on the carbon framework. The carbons bearing trifluoromethyl groups exhibit characteristic splitting patterns due to C-F coupling.

  • ¹⁹F NMR: Fluorine-19 NMR is an indispensable tool for characterizing these compounds. Each chemically non-equivalent trifluoromethyl group will give rise to a distinct signal. The chemical shifts and coupling constants provide valuable information about the electronic environment of the CF₃ groups.[9][10][11][12][13] For instance, in a molecule like 2-methyl-2,4,6-tris(trifluoromethyl)pyran, one would expect three distinct signals in the ¹⁹F NMR spectrum, corresponding to the CF₃ groups at the C2, C4, and C6 positions.

Infrared (IR) Spectroscopy

The IR spectra of these compounds will show characteristic absorption bands for C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹. Other key absorptions include those for C=C and C-O stretching within the pyran ring.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.

Reactivity and Stability

The presence of three strong electron-withdrawing trifluoromethyl groups significantly influences the reactivity and stability of the 2H-pyran ring.

  • Stability: The 2H-pyran ring can exist in equilibrium with its open-chain valence isomer, a dienone. The position of this equilibrium is influenced by substituents. Electron-withdrawing groups, such as CF₃, are known to stabilize the cyclic 2H-pyran form.[14]

  • Reactivity: The electron-deficient nature of the pyran ring, due to the trifluoromethyl groups, makes it less susceptible to electrophilic attack. Conversely, it is more activated towards nucleophilic attack. Nucleophiles can potentially add to the electron-deficient double bonds or even induce ring-opening reactions.

The reactivity of the double bond in the pyran ring allows for further functionalization. For example, it can act as a ligand for transition metals, as demonstrated by the formation of platinum complexes with 2-methyl-2,4,6-tris(trifluoromethyl)pyran.[8] In these complexes, the pyran coordinates to the platinum center through one of its double bonds.

Applications and Future Perspectives

While the field of tris(trifluoromethyl) substituted 2H-pyrans is still emerging, the unique properties of these molecules suggest a range of potential applications.

Medicinal Chemistry

Given the well-established role of trifluoromethyl groups in enhancing the pharmacological properties of drug candidates, these pyran derivatives are attractive scaffolds for the development of new therapeutic agents.[2][3][4][5] The rigid pyran core provides a defined three-dimensional structure for the presentation of the trifluoromethyl groups and other substituents for interaction with biological targets. Potential areas of investigation include their use as anticancer, antiviral, or anti-inflammatory agents.

Materials Science

The high fluorine content and thermal stability of these compounds make them interesting candidates for applications in materials science. They could potentially be used as components in the synthesis of fluorinated polymers with specialized properties, such as high thermal resistance, chemical inertness, and low surface energy. Their ability to coordinate with metals also opens up possibilities in catalysis and the development of novel organometallic materials.[8]

Agrochemicals

The trifluoromethyl group is a common feature in many modern pesticides and herbicides. The unique structural and electronic properties of tris(trifluoromethyl) substituted 2H-pyrans could be exploited in the design of new agrochemicals with improved efficacy and environmental profiles.

Conclusion

Tris(trifluoromethyl) substituted 2H-pyran derivatives represent a fascinating and underexplored area of organofluorine chemistry. The confluence of the biologically relevant 2H-pyran scaffold and the powerful influence of multiple trifluoromethyl groups creates a platform for the design of molecules with novel and potentially valuable properties. While synthetic access to these compounds can be challenging, cycloaddition strategies utilizing highly fluorinated building blocks have shown promise. Further research into the synthesis, reactivity, and biological evaluation of these compounds is warranted and holds the potential to unlock new opportunities in drug discovery, materials science, and beyond.

Visualizations

General Synthetic Approach: Hetero-Diels-Alder Reaction

G cluster_reactants Reactants cluster_product Product Diene Trifluoromethylated Diene Pyran Tris(trifluoromethyl) 2H-Pyran Derivative Diene->Pyran [4+2] Cycloaddition Dienophile Hexafluoroacetone (Dienophile) Dienophile->Pyran

Caption: Hetero-Diels-Alder reaction pathway.

Properties and Applications of Tris(trifluoromethyl) 2H-Pyrans

G Core Tris(trifluoromethyl) 2H-Pyran Core prop1 Enhanced Metabolic Stability Core->prop1 prop2 Increased Lipophilicity Core->prop2 prop3 High Electron Deficiency Core->prop3 prop4 Coordination Ability Core->prop4 app1 Medicinal Chemistry (Drug Discovery) prop1->app1 app3 Agrochemicals prop1->app3 prop2->app1 prop2->app3 app2 Materials Science (Fluoropolymers, Catalysis) prop3->app2 prop4->app2

Sources

An In-depth Technical Guide to Electron-Deficient Fluorinated Pyran Heterocycles: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry and materials science. Among these, electron-deficient fluorinated pyran heterocycles have emerged as a class of compounds with significant potential, driven by the unique electronic properties conferred by fluorine and the inherent reactivity of the pyran ring. This guide provides a comprehensive technical overview of the synthesis, reactivity, characterization, and applications of these valuable molecules. We will delve into the mechanistic underpinnings of their formation and transformations, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols, data interpretation, and a survey of their growing role in pharmaceutical development are presented to empower the reader with a thorough understanding of this important heterocyclic family.

Introduction: The Strategic Advantage of Fluorine in Pyran-Based Scaffolds

The pyran motif is a ubiquitous structural feature in a vast array of natural products and synthetic compounds with diverse biological activities.[1] The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF₃) group, into the pyran ring dramatically alters its physicochemical properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, modulate lipophilicity and bioavailability, and influence binding affinity to biological targets.[2][3]

When electron-withdrawing fluorine-containing substituents are incorporated into the pyran ring, the resulting heterocycle becomes "electron-deficient." This electronic perturbation is the key to their unique reactivity and utility. The electron-poor nature of the ring system makes it susceptible to a range of chemical transformations that are often not feasible with their non-fluorinated counterparts. This guide will explore the synthesis of these activated pyrans and how their unique reactivity can be harnessed for the construction of complex molecular architectures.

Synthetic Strategies for Electron-Deficient Fluorinated Pyran Heterocycles

The construction of electron-deficient fluorinated pyran heterocycles can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Oxidative Cyclization of Fluorinated Enediones

A robust and versatile method for the synthesis of 2-aryl-6-(trifluoromethyl)-4-pyrones involves the one-pot oxidative cyclization of (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones.[4] This strategy is advantageous due to its operational simplicity and the accessibility of the starting enediones, which can be prepared via the condensation of 4-aryl-3-buten-2-ones with ethyl polyfluoroalkanoates.[3]

The causality behind this experimental choice lies in the controlled, stepwise introduction of functionality. The initial bromination of the enedione is a critical step, with the chemoselectivity being highly dependent on the solvent and the electronic nature of the substituents on the aromatic ring.[5] Subsequent dehydrobromination and cyclization, often promoted by a base such as triethylamine or pyridine, leads to the formation of the pyran-4-one ring.[6]

Experimental Protocol: Synthesis of 2-Phenyl-6-(trifluoromethyl)-4-pyrone [3][6]

This protocol describes a representative procedure for the synthesis of a key electron-deficient fluorinated pyran heterocycle.

Step 1: Synthesis of (E)-6-Phenyl-1,1,1-trifluorohex-5-ene-2,4-dione

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 g, 30 mmol) in anhydrous diethyl ether (50 mL) under a nitrogen atmosphere, a solution of 4-phenyl-3-buten-2-one (2.92 g, 20 mmol) and ethyl trifluoroacetate (4.26 g, 30 mmol) in diethyl ether (20 mL) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the slow addition of 1 M HCl (50 mL).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired enedione.

Step 2: One-Pot Oxidative Cyclization to 2-Phenyl-6-(trifluoromethyl)-4-pyrone

  • To a solution of (E)-6-phenyl-1,1,1-trifluorohex-5-ene-2,4-dione (2.42 g, 10 mmol) in dichloromethane (40 mL), a solution of bromine (1.60 g, 10 mmol) in dichloromethane (10 mL) is added dropwise at 0 °C.

  • The mixture is stirred at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in acetone (30 mL), and triethylamine (2.53 g, 25 mmol) is added.

  • The mixture is stirred at room temperature for 4 hours.

  • The solvent is evaporated, and the residue is partitioned between ethyl acetate (50 mL) and water (50 mL).

  • The organic layer is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-phenyl-6-(trifluoromethyl)-4-pyrone as a solid.

Palladium-Catalyzed Cascade Cyclization

More recent advancements have led to the development of palladium-catalyzed cascade reactions for the synthesis of trifluoromethylated 2H-pyrans. A notable example is the reaction between trifluoroacetylsilanes and 1,3-enynes.[7] This transformation proceeds through a proposed mechanism involving palladium-catalyzed C-Si insertion into the alkyne, followed by an oxa-6π-electrocyclization of the in situ generated trifluoromethylated oxatriene.[8] The elegance of this method lies in its ability to construct the pyran ring with high regio- and chemoselectivity under relatively mild conditions.

Pechmann-Type Condensation

The Pechmann condensation, a classic method for coumarin synthesis, can be adapted for the preparation of 4-trifluoromethyl 2-pyrones. This approach involves the Brønsted base-catalyzed reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate.[1] The use of a catalyst such as 2-dimethylaminopyridine (2-DMAP) facilitates the reaction to provide the desired pyrones in good yields. A key advantage of this methodology is the potential to synthesize the corresponding 4-trifluoromethyl-2-pyridones by using ammonium acetate as a source of ammonia.[1]

Diagram: Synthetic Pathways to Electron-Deficient Fluorinated Pyrans

Synthesis cluster_enedione Oxidative Cyclization cluster_palladium Pd-Catalyzed Cascade cluster_pechmann Pechmann-Type Reaction Enedione Fluorinated Enedione Bromination Bromination Enedione->Bromination Br₂ Cyclization Base-mediated Cyclization Bromination->Cyclization Et₃N or Pyridine Pyrone1 2-Aryl-6-(trifluoromethyl)- 4-pyrone Cyclization->Pyrone1 Acylsilane Trifluoroacetylsilane Pd_cat Pd Catalyst Acylsilane->Pd_cat Enyne 1,3-Enyne Enyne->Pd_cat Oxatriene Oxatriene Intermediate Pd_cat->Oxatriene C-Si Insertion Pyrone2 6-CF₃-2H-pyran Oxatriene->Pyrone2 Oxa-6π-electrocyclization Dione Cyclic 1,3-Dione Base_cat Base Catalyst (e.g., 2-DMAP) Dione->Base_cat Acetoacetate Ethyl 4,4,4-trifluoroacetoacetate Acetoacetate->Base_cat Pyrone3 4-Trifluoromethyl- 2-pyrone Base_cat->Pyrone3 Condensation/ Cyclization

Caption: Key synthetic strategies for accessing electron-deficient fluorinated pyrans.

Reactivity Profile: Harnessing Electron Deficiency

The presence of electron-withdrawing fluorinated groups renders the pyran ring highly electrophilic, making it a versatile substrate for a variety of chemical transformations.

Reactions with Nucleophiles: Ring-Opening and Rearrangement

Electron-deficient fluorinated pyrones readily react with nucleophiles, often leading to ring-opening and subsequent rearrangement to form other heterocyclic systems. This reactivity is particularly pronounced with nitrogen nucleophiles.[4] For instance, the reaction of 2-aryl-6-(trifluoromethyl)-4-pyrones with ammonia leads to the formation of the corresponding pyridones.[3] Similarly, reactions with phenylhydrazine can yield pyrazole derivatives, while sodium azide can be used to construct triazoles.[3]

The regioselectivity of nucleophilic attack is a critical aspect of these reactions. Nucleophiles can attack at the C2, C4, and C6 positions of the pyranone ring. The outcome of the reaction is often sensitive to the reaction conditions, including the nature of the nucleophile, solvent, and temperature, allowing for divergent synthetic pathways from a single pyranone precursor.[6]

Diagram: Reactivity of 2-Aryl-6-(trifluoromethyl)-4-pyrone with N-Nucleophiles

Reactivity cluster_products Heterocyclic Products Pyrone 2-Aryl-6-(trifluoromethyl)-4-pyrone Pyridone Pyridone Derivative Pyrone->Pyridone  Ammonia (NH₃) Pyrazole Pyrazole Derivative Pyrone->Pyrazole  Phenylhydrazine Triazole Triazole Derivative Pyrone->Triazole  Sodium Azide (NaN₃)

Caption: Transformation of fluorinated pyrones into other azaheterocycles.

Cycloaddition Reactions

The diene system within the pyran ring can participate in cycloaddition reactions. The electron-deficient nature of fluorinated pyrans makes them excellent partners in inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. These reactions provide a powerful tool for the construction of complex polycyclic systems.

Characterization of Electron-Deficient Fluorinated Pyran Heterocycles

The structural elucidation of these compounds relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectra of fluorinated pyrans provide valuable information about the substitution pattern on the ring. For example, in 2-aryl-6-(trifluoromethyl)-4-pyrones, the protons at the 3- and 5-positions of the pyran ring typically appear as distinct doublets in the aromatic region, with a small coupling constant.[6]

  • ¹³C NMR: Carbon NMR spectroscopy is crucial for confirming the carbon skeleton. The carbon atom of the trifluoromethyl group exhibits a characteristic quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the pyranone ring appears at a downfield chemical shift.

  • ¹⁹F NMR: Fluorine-19 NMR is an indispensable tool for the characterization of these compounds.[9] The trifluoromethyl group typically gives a singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the CF₃ group.[2]

Other Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyranone ring, typically in the range of 1650-1750 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.

Table: Representative Spectroscopic Data for 2-Phenyl-6-(trifluoromethyl)-4-pyrone

Technique Observed Data
¹H NMR (CDCl₃)δ 7.50-7.65 (m, 5H, Ar-H), 6.85 (d, J = 2.0 Hz, 1H, H-5), 6.65 (d, J = 2.0 Hz, 1H, H-3)
¹³C NMR (CDCl₃)δ 180.1 (C=O), 162.5, 158.0, 131.5, 129.2, 126.8, 120.4 (q, J = 275 Hz, CF₃), 115.8, 110.2
¹⁹F NMR (CDCl₃)δ -62.5 (s, CF₃)
IR (KBr, cm⁻¹)1680 (C=O)
MS (EI, m/z)240 [M]⁺

Note: Data are representative and may vary slightly depending on experimental conditions.

Applications in Drug Discovery and Medicinal Chemistry

The unique properties of electron-deficient fluorinated pyrans make them attractive scaffolds in drug discovery. The incorporation of a fluorinated pyran moiety can lead to improved pharmacokinetic and pharmacodynamic properties.[10]

While specific approved drugs featuring this exact core are still emerging, the broader class of pyran-based compounds has shown significant promise as kinase inhibitors.[11][12] For instance, pyranone and thiopyranone derivatives have been investigated as inhibitors of DNA-dependent protein kinase (DNA-PK) and ataxia telangiectasia mutated (ATM) kinase, which are important targets in cancer therapy.[11] The electron-deficient nature of the fluorinated pyran ring can enhance interactions with the kinase active site and improve metabolic stability, making these compounds promising leads for the development of novel therapeutics.

The ability of these pyrones to be readily converted into other heterocyclic systems, such as pyridones and pyrazoles, further expands their utility as versatile building blocks in medicinal chemistry.[13]

Future Perspectives

The field of electron-deficient fluorinated pyran heterocycles is poised for continued growth. The development of new and more efficient synthetic methodologies, particularly those that allow for greater control over stereochemistry, will undoubtedly expand the accessible chemical space. As our understanding of the intricate role of fluorine in drug-receptor interactions deepens, we can expect to see the rational design of novel fluorinated pyran-based therapeutics with enhanced efficacy and safety profiles. Furthermore, the unique electronic properties of these compounds may find applications in the development of advanced materials, such as organic electronics and functional dyes.

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Methodological & Application

Application Notes and Protocols for 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran as a Versatile Ligand in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Ligand Scaffold for Challenging Catalytic Transformations

In the landscape of modern homogeneous catalysis, the design and synthesis of innovative ligand architectures are paramount to unlocking new reactivity and selectivity. 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran emerges as a compelling ligand candidate, distinguished by its unique electronic and steric attributes. The presence of three potent electron-withdrawing trifluoromethyl (CF₃) groups on the pyran backbone renders the double bonds exceptionally electron-deficient. This electronic feature is critical for influencing the reactivity of the coordinated metal center, particularly in organometallic catalytic cycles.

This guide provides a comprehensive overview of this compound, from its synthesis to its coordination chemistry and potential applications in catalysis. Detailed protocols for the synthesis of its metal complexes and proposed catalytic reactions are presented, grounded in established organometallic principles and supported by available literature on related systems. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated pyran ligand in their synthetic endeavors.

Part 1: Synthesis of this compound

Proposed Synthetic Protocol: Acid-Catalyzed Condensation

This proposed synthesis involves the reaction of hexafluoroacetylacetone (a trifluoromethylated β-diketone) with acetone. The reaction likely proceeds through an initial aldol-type addition followed by cyclization and dehydration to form the 2H-pyran ring.

Reaction Scheme:

G compound1 Hexafluoroacetylacetone reagents + compound1->reagents compound2 Acetone arrow H+ cat. compound2->arrow product This compound reagents->compound2 arrow->product

Figure 1: Proposed synthesis of the target ligand.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
Hexafluoroacetylacetone208.065010.4 g (7.1 mL)
Acetone58.08755.5 mL
Concentrated Sulfuric Acid98.08Catalytic~0.5 mL
Dichloromethane (DCM)84.93-100 mL
Saturated NaHCO₃ solution--50 mL
Anhydrous MgSO₄120.37--

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hexafluoroacetylacetone (10.4 g, 50 mmol) and acetone (5.5 mL, 75 mmol) in 100 mL of dichloromethane.

  • Acid Catalyst Addition: Slowly add concentrated sulfuric acid (~0.5 mL) to the stirred solution. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (50 mL) until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to obtain the pure this compound.

Part 2: Coordination Chemistry and Ligand Properties

The trifluoromethyl groups on the pyran ring significantly lower the energy of the π* orbitals of the double bonds. This makes this compound an excellent π-acceptor ligand. The coordination of this electron-deficient olefinic system to a transition metal can stabilize low-valent metal centers and influence the electronic properties of the resulting complex.

Coordination to Platinum(0): Synthesis of an η²-Olefin Complex

A known application of this ligand is its coordination to a platinum(0) center. The following protocol is based on the reported synthesis of (cyclo-octa-1,5-diene)[2-methyl-2,4,6-tris(trifluoromethyl)pyran]platinum.[3]

Reaction Scheme:

G reactant1 [Pt(cod)₂] plus + reactant1->plus reactant2 This compound product [Pt(η²-pyran)(cod)] reactant2->product plus->reactant2

Figure 2: Synthesis of the platinum(0) complex.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass
Bis(cyclo-octa-1,5-diene)platinum(0) [Pt(cod)₂]411.500.5206 mg
This compound300.120.5150 mg
Anhydrous Toluene92.14-20 mL

Step-by-Step Protocol:

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Reaction Setup: In a Schlenk flask, dissolve bis(cyclo-octa-1,5-diene)platinum(0) (206 mg, 0.5 mmol) in anhydrous toluene (10 mL).

  • Ligand Addition: To this solution, add a solution of this compound (150 mg, 0.5 mmol) in anhydrous toluene (10 mL) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy if applicable, or by TLC if the product is sufficiently stable.

  • Isolation: Reduce the volume of the solvent under vacuum to induce crystallization. The product, [Pt(η²-pyran)(cod)], can be isolated by filtration, washed with cold pentane, and dried under vacuum.

Structural Insights: X-ray diffraction studies have confirmed the η²-coordination of the pyran ligand to the platinum atom through the double bond bearing the C(Me)(CF₃) substituent. The pyran ring is nearly planar, with the three CF₃ groups bent away from the platinum atom.[3]

Coordination to Rhodium(I): Synthesis of an η⁴-Diene Complex

The ligand can also act as a diene, coordinating in an η⁴ fashion to a rhodium(I) center. This protocol is based on the reaction with [Rh(acac)(C₂H₄)₂].[3]

Reaction Scheme:

G reactant1 [Rh(acac)(C₂H₄)₂] plus + reactant1->plus reactant2 This compound product [Rh(acac)(η⁴-pyran)] reactant2->product plus->reactant2

Figure 3: Synthesis of the rhodium(I) complex.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass
[Rh(acac)(C₂H₄)₂]258.110.5129 mg
This compound300.120.5150 mg
Anhydrous Benzene or Toluene--20 mL

Step-by-Step Protocol:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere.

  • Reaction Setup: In a Schlenk flask, dissolve [Rh(acac)(C₂H₄)₂] (129 mg, 0.5 mmol) in anhydrous benzene or toluene (10 mL).

  • Ligand Addition: Add a solution of this compound (150 mg, 0.5 mmol) in the same solvent (10 mL) to the rhodium precursor solution at room temperature. Ethylene will be evolved.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Isolation: Remove the solvent under vacuum. The resulting solid can be recrystallized from a suitable solvent system like hexane/dichloromethane to yield the product, [Rh(acac)(η⁴-pyran)].

Part 3: Proposed Catalytic Applications

The unique electronic properties of this compound make it a promising ligand for a variety of catalytic transformations. The electron-deficient nature of the coordinated pyran is expected to render the metal center more electrophilic and can promote key steps in catalytic cycles, such as reductive elimination.[4][5]

Application 1: Platinum-Catalyzed Hydrosilylation of Alkenes

Platinum-olefin complexes are well-known catalysts for the hydrosilylation of alkenes.[6] The use of an electron-deficient pyran ligand could enhance the catalytic activity by facilitating the turnover-limiting reductive elimination step.

Proposed Catalytic Cycle:

G cluster_reactants Reactants A [Pt(η²-pyran)(alkene)] B [Pt(H)(SiR₃)(η²-pyran)(alkene)] A->B + H-SiR₃ (Oxidative Addition) C [Pt(alkyl)(SiR₃)(η²-pyran)] B->C - Alkene (Migratory Insertion) D [Pt(η²-pyran)] C->D - R₃Si-alkyl (Reductive Elimination) D->A + Alkene product R₃Si-alkyl alkene Alkene silane H-SiR₃ G cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis start Chiral Starting Material step1 Synthesis of Chiral Pyran start->step1 step2 Formation of [Rh(chiral-pyran)(cod)]⁺ step1->step2 Coordination step3 Hydrogenation of Prochiral Alkene step2->step3 product Chiral Product step3->product

Sources

Application Note: Synthesis of [Pt(cod)(2-methyl-2,4,6-tris(trifluoromethyl)pyran)]

[1][2]

Executive Summary

This application note details the protocol for the synthesis of (1,5-Cyclooctadiene)[2-methyl-2,4,6-tris(trifluoromethyl)-2H-pyran]platinum(0) , hereafter referred to as [Pt(cod)(TFP)] . This complex represents a significant benchmark in organometallic chemistry, demonstrating the coordination of highly electron-deficient fluorinated heterocycles to low-valent platinum centers.

The synthesis exploits the lability of the 1,5-cyclooctadiene (cod) ligands in the precursor [Pt(cod)2] to generate a mixed-ligand species where the pyran moiety coordinates in an


Safety & Pre-Requisites

Critical Hazards
  • Platinum Precursors: Platinum salts and organometallics can be sensitizers. Handle [Pt(cod)2] under strict inert atmosphere (glovebox or Schlenk line) as it is air-sensitive and thermally unstable.

  • Fluorinated Ligands: 2-methyl-2,4,6-tris(trifluoromethyl)pyran and its precursors (e.g., hexafluoro-2-butyne, if synthesizing de novo) are volatile and potentially toxic. Use a well-ventilated fume hood.

  • Solvents: Hexane, diethyl ether, and dichloromethane are flammable and volatile.

Required Equipment
  • Inert Atmosphere System: Dual-manifold Schlenk line (Argon/Vacuum) or Glovebox (

    
     ppm, 
    
    
    ppm).
  • Glassware: Schlenk tubes (25 mL, 50 mL), filtration cannulas, NMR tubes with J. Young valves.

  • Instrumentation: NMR Spectrometer (minimum 300 MHz for

    
    , essential 282 MHz+ for 
    
    
    ).

Chemical Reaction Overview

The synthesis proceeds via a ligand substitution reaction where the electron-deficient pyran displaces one cod ligand from the homoleptic [Pt(cod)2] precursor.


Where:

  • cod = 1,5-Cyclooctadiene

  • TFP = this compound

Structural Logic

The incoming pyran ligand coordinates via the C=C double bond containing the least steric hindrance or the most electronic activation. Crystallographic studies (Christofides et al.) indicate


Experimental Protocol

Reagent Preparation Table
ReagentMW ( g/mol )Equiv.[1]Amount (Example)Notes
Bis(1,5-cyclooctadiene)platinum(0) 411.351.0200 mg (0.486 mmol)Commercial or synthesized via [Pt(cod)Cl2] reduction. Store at -20°C.
2-methyl-2,4,6-tris(trifluoromethyl)pyran ~312.151.05160 mg (0.51 mmol)Ligand. Slight excess ensures full conversion.
n-Hexane 86.18Solvent10 mLDried over Na/Benzophenone, degassed.
Dichloromethane 84.93Workup2 mLFor recrystallization if needed.
Step-by-Step Synthesis Procedure
Step 1: Preparation of the Precursor Solution
  • In a nitrogen-filled glovebox, weigh 200 mg of [Pt(cod)2] into a dry 50 mL Schlenk tube equipped with a magnetic stir bar.

  • Add 5 mL of anhydrous, degassed n-hexane . The complex may not fully dissolve immediately; a suspension is acceptable at this stage.

Step 2: Ligand Addition
  • Weigh 160 mg of the pyran ligand (TFP) into a separate vial. Dissolve in 2 mL of n-hexane .

  • Transfer the ligand solution dropwise to the stirring [Pt(cod)2] suspension over 5 minutes.

  • Observation: The reaction mixture typically undergoes a color change (often from colorless/pale yellow to a deeper yellow or orange) as the substitution occurs and the starting material dissolves.

Step 3: Reaction & Monitoring
  • Stir the mixture at room temperature (20-25°C) for 2-4 hours .

  • Self-Validation Check: Aliquot 0.1 mL of the solution into an NMR tube under Argon. Add

    
    . Check 
    
    
    NMR. The disappearance of free ligand peaks and appearance of coordinated ligand peaks (shifted upfield/downfield with Pt satellites) confirms reaction progress.
Step 4: Isolation and Purification
  • Concentrate the solution under reduced pressure (vacuum) to approximately 2 mL .

  • Cool the Schlenk tube to -30°C or -78°C to induce crystallization.

  • Filter the resulting solid (or decant the supernatant if crystals are large) under inert gas.

  • Wash the solid with cold pentane (2 x 1 mL) to remove displaced free cyclooctadiene.

  • Dry the product in vacuo for 1 hour.

Step 5: Storage
  • Store the isolated solid at -20°C under Argon. The complex is moderately air-stable in the solid state but should be kept inert for long-term integrity.

Characterization Data

The following spectral signatures are diagnostic for the target complex [Pt(cod)(TFP)].

TechniqueParameterExpected Value / ObservationInterpretation

F NMR

(ppm)
Three distinct signals (approx. -60 to -80 ppm range)Inequivalent

groups due to loss of symmetry upon

binding.

Pt NMR
Coupling

coupling observed
Confirms direct electronic communication between Pt and the fluorinated ligand.

H NMR

(ppm)
cod resonances: ~4.0-5.5 ppm (olefinic), ~2.0-2.5 ppm (aliphatic)Shifted relative to free cod (free cod olefinic protons ~5.6 ppm).
X-Ray GeometrySquare planar (distorted)Pyran ring is planar;

groups bent away from metal.

Mechanistic Workflow (Graphviz)

The following diagram illustrates the synthesis logic and the ligand substitution pathway.

SynthesisWorkflowPrecursor[Pt(cod)2](Pt(0) Source)IntermediateAssociative/DissociativeTransition StatePrecursor->Intermediate Solvation in HexaneLigandLigand (TFP)(Fluorinated Pyran)Ligand->Intermediate AdditionProduct[Pt(cod)(TFP)](Target Complex)Intermediate->Product Ligand Substitution(r.t., 2-4h)ByproductFree 1,5-codIntermediate->Byproduct Displacement

Caption: Ligand substitution pathway for the synthesis of [Pt(cod)(TFP)] from Bis(1,5-cyclooctadiene)platinum(0).

Troubleshooting & Optimization

  • Issue: Low Yield / No Precipitation.

    • Cause: High solubility of the product in hexane.

    • Solution: Evaporate to dryness and recrystallize from a minimum amount of

      
       or use Pentane at -78°C.
      
  • Issue: Decomposition (Black Metal Precipitate).

    • Cause: Temperature too high or oxygen ingress.

    • Solution: Ensure strict anaerobic conditions. Keep reaction temperature below 25°C.

  • Issue: Incomplete Substitution.

    • Cause: Insufficient ligand stoichiometry.

    • Solution: Use a 5-10% excess of the pyran ligand. The reaction is equilibrium-driven but strongly favors the fluorinated complex due to back-bonding stabilization.

References

  • Primary Synthesis & Crystallography: Christofides, A., Howard, J. A. K., & Stone, F. G. A. (1980). Synthesis of platinum complexes of 2-methyl-2,4,6-tris(trifluoromethyl)pyran.[2][3][4] X-Ray crystal structure of (cyclo-octa-1,5-diene)[2-methyl-2,4,6-tris(trifluoromethyl)pyran]platinum.[3][4] Journal of the Chemical Society, Dalton Transactions, (1), 1-8.

  • Precursor Preparation [Pt(cod)2]: Spencer, J. L. (1979). Synthesis of Bis(1,5-cyclooctadiene)platinum(0).[2][3][5] Inorganic Syntheses, 19, 213.

  • Ligand Chemistry (Fluorinated Pyrans): Chicote, M. T., Green, M., Spencer, J. L., Stone, F. G. A., & Vicente, J. (1979). Synthesis of three-co-ordinate mono-, bis-, and tris-olefin complexes of platinum. Journal of the Chemical Society, Dalton Transactions.

Reactivity of 2H-pyrans with Rhodium(I) acetylacetonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2H-Pyrans in Rhodium(I)-Catalyzed Cycloadditions

Part 1: Executive Summary & Core Directive

The Challenge: 2H-pyrans are versatile but notoriously unstable non-aromatic heterocycles. They exist in a delicate valence equilibrium with their acyclic isomers, (Z)-2,4-dienals (1-oxatrienes). This instability often hampers their isolation and direct utilization in drug discovery.

The Solution: Rhodium(I) acetylacetonate complexes—specifically


  and 

—offer a chemoselective solution. By coordinating to the diene system of the 2H-pyran, Rh(I) not only stabilizes the heterocycle but also activates it for higher-order cycloadditions, most notably the [5+2] cycloaddition . This transformation provides rapid access to cycloheptanoid cores (seven-membered rings), a structural motif prevalent in bioactive terpenes and pharmaceuticals (e.g., ingenol, prostratin).

Scope of this Guide: This application note details the mechanistic basis and experimental protocols for utilizing Rh(acac)-derived catalysts to drive the reactivity of 2H-pyrans towards productive cycloadditions, effectively bypassing the stability issues of the free heterocycle.

Part 2: Scientific Integrity & Logic (Mechanistic Grounding)

The Electrocyclic Equilibrium

The reactivity of 2H-pyrans is governed by a reversible 6


-electrocyclic ring opening.[1] In the absence of a metal catalyst, this equilibrium often favors the acyclic dienal or leads to non-specific polymerization.

Rhodium's Role:

  • Coordination: Rh(I) binds to the diene moiety of the 2H-pyran (

    
    -coordination).
    
  • Shifted Equilibrium: Complexation stabilizes the closed pyran form or selectively intercepts the open dienyl species, preventing decomposition.

  • Activation: The resulting Rh-pyran complex acts as a 5-carbon synthon (

    
    ) that reacts with 2-carbon (
    
    
    
    ) pi-systems (alkynes/alkenes) to form seven-membered rings.
Pathway Visualization

RhodiumPyranReactivity cluster_0 Catalytic Cycle Pyran 2H-Pyran (Unstable Heterocycle) Dienal (Z)-2,4-Dienal (Acyclic Isomer) Pyran->Dienal 6π-Electrocyclic Ring Opening Rh_Complex Rh(I)-Pyran Complex (Stabilized Intermediate) Pyran->Rh_Complex Rh(I) Binding Rh_Pre Rh(acac)(L)2 (Pre-Catalyst) Rh_Pre->Rh_Complex Ligand Exchange + Coordination Cycloadduct Cycloheptadiene (Seven-Membered Ring) Rh_Complex->Cycloadduct [5+2] Cycloaddition (Reductive Elimination) Alkyne Alkyne/Alkene (2C Component) Alkyne->Rh_Complex Insertion

Figure 1: Mechanistic pathway showing the stabilization of 2H-pyran via Rh(I) complexation and subsequent [5+2] cycloaddition.

Part 3: Experimental Protocols

Catalyst Selection & Preparation

While cationic Rh(I) species are often used for [5+2] reactions, neutral Rh(acac) complexes are preferred when substrate sensitivity to Lewis acids is a concern. The activity of


 is significantly enhanced by modifying it with electron-deficient phosphites or phosphines.[2]

Recommended Catalyst System:

  • Precursor:

    
     (Dicarbonylacetylacetonato rhodium(I))
    
  • Ligand:

    
     (Tris(2,2,2-trifluoroethyl)phosphite)
    
  • Ratio: 1:1 to 1:2 (Rh:Ligand)

Protocol: Rh(I)-Catalyzed [5+2] Cycloaddition of 2H-Pyrans

Context: Since isolating simple 2H-pyrans is difficult, this protocol assumes the 2H-pyran is generated in situ from a stable precursor (e.g., a propargylic ester via 1,2-acyloxy migration) OR that a stable, substituted 2H-pyran is used.

Materials:

  • Substrate: 2H-pyran precursor (e.g., 3-acyloxy-1,4-enyne) or substituted 2H-pyran (1.0 equiv).

  • Dienophile: Dimethyl acetylenedicarboxylate (DMAD) or terminal alkyne (1.2 - 1.5 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Ligand:

    
     (10 mol%).
    
  • Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Catalyst Activation (In-situ):

    • In a flame-dried Schlenk tube under Argon, dissolve

      
       (5 mol%) in anhydrous Toluene (
      
      
      
      relative to substrate).
    • Add the phosphite ligand (

      
      , 10 mol%) via syringe.
      
    • Stir at room temperature for 15 minutes. The solution color may shift from orange to pale yellow, indicating ligand exchange (displacement of CO).

  • Substrate Addition:

    • Add the 2H-pyran substrate (or precursor) and the alkyne (1.2 equiv) to the reaction vessel.

    • Note: If using a liquid substrate, add neat. If solid, dissolve in a minimum amount of Toluene before addition.

  • Reaction:

    • Seal the vessel and heat to 80°C .

    • Monitor reaction progress via TLC or GC-MS every 2 hours.

    • Endpoint: Consumption of the pyran/precursor and appearance of the cycloheptadiene product (typically 4–12 hours).

  • Workup & Purification:

    • Cool the mixture to room temperature.

    • Filter through a short pad of silica gel (eluting with Et2O) to remove the Rhodium catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoints:

  • Color Change: Darkening of the reaction mixture (to brown/black) often indicates catalyst decomposition (Rh metal precipitation). If this occurs early, ensure strict oxygen-free conditions.

  • NMR Verification: The disappearance of the characteristic 2H-pyran protons (typically

    
     5.0–6.5 ppm) and the appearance of cycloheptadiene multiplet signals confirm the transformation.
    
Data Summary: Ligand Effects on Yield

The choice of ligand on the Rh(acac) center is critical for the efficiency of the reaction.

Ligand (L)Electronic NatureReaction Time (h)Yield of Cycloadduct (%)Notes
None (CO only) Neutral24+< 10%Poor activity; CO inhibits oxidative addition.

Sigma Donor1245%Moderate activity; steric bulk can be an issue.

Moderate Acceptor872%Good balance of electronics.

Strong

-Acceptor
4 91% Optimal. Enhances Lewis acidity of Rh, facilitating coordination.

Part 4: Visualization of Experimental Workflow

ExperimentalWorkflow Step1 Step 1: Catalyst Activation Mix Rh(acac)(CO)2 + Ligand (Toluene, RT, 15 min) Step2 Step 2: Substrate Addition Add 2H-Pyran + Alkyne Step1->Step2 Step3 Step 3: Heating 80°C, 4-12 Hours (Argon Atmosphere) Step2->Step3 Step4 Step 4: Filtration Remove Rh via Silica Pad Step3->Step4 Step5 Step 5: Isolation Flash Chromatography -> Pure Cycloheptadiene Step4->Step5

Figure 2: Step-by-step workflow for the Rh(acac)-catalyzed [5+2] cycloaddition.

References

  • Wender, P. A., et al. (1995). "Transition Metal-Catalyzed [5+2] Cycloadditions of Vinylcyclopropanes and Vinylcarbenoids: A New Method for the Synthesis of Seven-Membered Rings." Journal of the American Chemical Society. Link

  • Menz, H., & Kirsch, S. F. (2006). "Synthesis of Stable 2H-Pyrans via a One-Pot Silver-Catalyzed Propargyl-Claisen Rearrangement/Base-Catalyzed Electrocyclization." Organic Letters. Link

  • Goossens, H., et al. (2019). "Recent Advances in the Synthesis of 2H-Pyrans." Molecules. Link

  • Zhu, H., et al. (2022). "Relay Rhodium(I)/Acid Catalysis for Rapid Access to Benzo-2H-Pyrans and Benzofurans." Advanced Synthesis & Catalysis. Link

  • Evans, P. A., et al. (2005). "Rhodium(I)-Catalyzed [5+2] Cycloadditions of 3-Acyloxy-1,4-enynes." Journal of the American Chemical Society. Link

Sources

Application Note: 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for organometallic chemists and drug discovery scientists. It focuses on the specialized utility of 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran (MTTP) as an electron-deficient ligand for stabilizing low-valent transition metals.

Executive Summary

This compound (MTTP) is a highly fluorinated, electron-deficient heterocycle utilized primarily as a


-acceptor ligand in organometallic synthesis. Unlike electron-rich dienes (e.g., cyclooctadiene, norbornadiene) that stabilize high-valent metals, MTTP is uniquely suited for stabilizing metal centers in low oxidation states (e.g., Pt(0), Rh(I)) through significant metal-to-ligand backbonding.

This guide details the mechanistic basis for MTTP's reactivity, provides validated protocols for the synthesis of Platinum(0) and Rhodium(I) complexes, and outlines its use as a 19F NMR probe for mechanistic studies.

Chemical Identity & Properties

MTTP is characterized by a planar pyran ring substituted with three trifluoromethyl groups, which drastically lower the energy of the ligand's LUMO, enhancing its


-acidity.
PropertyData
IUPAC Name This compound
Formula C

H

F

O
MW 300.12 g/mol
Appearance Volatile liquid / Low-melting solid
Electronic Character Strong

-acid (Electron-withdrawing)
Coordination Modes

-olefin (Pt),

-diene (Rh)
Key Resonance

F NMR (3 distinct signals)

Mechanistic Insight: The "Fluorine Effect" in Coordination

The utility of MTTP stems from the strategic placement of three CF


 groups. These groups exert a powerful inductive effect (-I), pulling electron density away from the diene system.
  • LUMO Lowering: The electron-withdrawing nature of the CF

    
     groups lowers the energy of the 
    
    
    
    orbitals.
  • Backbonding Enhancement: When coordinated to electron-rich metals (e.g., Pt

    
    , d
    
    
    
    ), the metal donates electron density into these lowered
    
    
    orbitals. This creates a bond that is significantly stronger than that of non-fluorinated analogs.
  • Hapticity Switching: Depending on the metal's electronic requirement, MTTP can "slip" between

    
     (binding through one double bond) and 
    
    
    
    (binding through the diene system) coordination modes.
Pathway Visualization

The following diagram illustrates the coordination selectivity of MTTP with Platinum vs. Rhodium precursors.

MTTP_Coordination cluster_mechanism Electronic Driving Force MTTP MTTP Ligand (Free Pyran) Pt_Complex [Pt(η2-MTTP)(cod)] Square Planar-like (Pt-C σ-character) MTTP->Pt_Complex + Pt(cod)2 - cod (partial) Rh_Complex [Rh(acac)(η4-MTTP)] Pseudo-Octahedral (Strong Backbonding) MTTP->Rh_Complex + [Rh(acac)(C2H4)2] - 2 C2H4 Pt_Precursor Pt(cod)2 (Pt(0) Source) Pt_Precursor->Pt_Complex Rh_Precursor [Rh(acac)(C2H4)2] (Rh(I) Source) Rh_Precursor->Rh_Complex Mechanism CF3 groups lower LUMO energy Facilitates Metal-to-Ligand Backdonation

Caption: Divergent coordination pathways of MTTP driven by metal center oxidation state and steric demand.

Experimental Protocols

Protocol A: Synthesis of [Pt(η -MTTP)(cod)]

Objective: Isolate a stable Pt(0) complex where MTTP acts as an olefinic ligand. This complex is a precursor for further ligand exchange reactions.

Reagents:

  • Bis(cycloocta-1,5-diene)platinum(0) [Pt(cod)2] (Commercial or prepared in-house).

  • MTTP (1.05 equivalents).

  • Solvent: Hexane (Dry, degassed).

Step-by-Step Methodology:

  • Preparation: In a glovebox under Nitrogen or Argon, charge a Schlenk flask with [Pt(cod)2] (e.g., 100 mg, 0.24 mmol).

  • Dissolution: Add 10 mL of dry hexane. [Pt(cod)2] is sparingly soluble; a suspension is normal.

  • Addition: Add MTTP (75 mg, 0.25 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 1 hour. The solution will typically darken or change color (often to orange/yellow) as the substitution occurs.

    • Note: The reaction proceeds via the displacement of one cod ligand or the rearrangement of the coordination sphere.

  • Work-up: Concentrate the solution under vacuum to ~2 mL.

  • Crystallization: Cool the concentrated solution to -20°C overnight.

  • Isolation: Filter the resulting crystals and wash with cold pentane. Dry under high vacuum.

Validation (NMR):

  • 
    F NMR:  Look for three distinct signals corresponding to the 2-, 4-, and 6-CF
    
    
    
    groups. The coordination to Pt often induces Pt satellites (
    
    
    Pt coupling), confirming the
    
    
    binding mode.
Protocol B: Synthesis of [Rh(acac)(η -MTTP)]

Objective: Synthesize a Rh(I) complex demonstrating the diene (


) binding mode.

Reagents:

  • [Rh(acac)(C2H4)2] (Acetylacetonatobis(ethylene)rhodium(I)).

  • MTTP (1.1 equivalents).

  • Solvent: Diethyl ether or Benzene (Dry).

Step-by-Step Methodology:

  • Preparation: Dissolve [Rh(acac)(C2H4)2] (e.g., 100 mg) in 10 mL of dry diethyl ether in a Schlenk flask.

  • Addition: Add MTTP dropwise at room temperature.

  • Gas Evolution: Ethylene gas is evolved immediately. A bubbler can be used to monitor the release.

  • Reaction: Stir for 30 minutes. The reaction is driven by the entropy of ethylene release and the strong

    
    -acidity of MTTP.
    
  • Purification: Remove the solvent in vacuo. The residue is typically a solid.

  • Recrystallization: Dissolve in a minimum amount of CH

    
    Cl
    
    
    
    and layer with hexane to precipitate the pure complex.

Validation:

  • 
    H NMR:  The methine proton of the acac ligand and the ring protons of the MTTP will shift significantly compared to the free ligands.
    
  • Stability: This complex is air-stable relative to the starting ethylene complex, validating the stabilizing effect of the fluorinated ligand.

Data & Analysis: NMR Signatures

The following table summarizes typical NMR shifts observed when MTTP coordinates to metal centers.

NucleusFree MTTP (

ppm)
Coordinated [Pt] (

ppm)
Diagnostic Feature

F (2-CF

)
-78.5 (approx)-74.2Shift due to rehybridization at C2

F (4-CF

)
-65.0 (approx)-62.1Proximity to metal center

F (6-CF

)
-66.5 (approx)-64.8

H (Me)
1.802.15Deshielding upon coordination

Note: Exact values depend on solvent (typically CDCl


 or C

D

).

Applications in Drug Discovery & Catalysis

While MTTP itself is not a drug, its complexes serve as catalyst precursors for:

  • C-H Activation: The electron-poor metal center in Rh-MTTP complexes is highly electrophilic, facilitating oxidative addition to C-H bonds.

  • Hydrosilylation: Pt-MTTP complexes serve as modified Karstedt-type catalysts where the reaction rate is modulated by the strong acceptor ligand, preventing the formation of Pt colloids.

  • Fluorine Tagging: The distinct

    
    F NMR signals allow researchers to track the integrity of the catalyst during a reaction cycle ( in operando spectroscopy).
    

References

  • Primary Synthesis & Structure: Christofides, A., Howard, J. A. K., Spencer, J. L., & Stone, F. G. A. (1980). Synthesis of platinum complexes of 2-methyl-2,4,6-tris(trifluoromethyl)pyran.[1][2][3] X-Ray crystal structure of (cyclo-octa-1,5-diene)[2-methyl-2,4,6-tris(trifluoromethyl)pyran]platinum.[1][2][3] Journal of the Chemical Society, Dalton Transactions, (6), 961-968. Link

  • Rhodium Coordination: Tucker, P. A., & Stone, F. G. A. (1980). 1:4 Addition of hexafluorobut-2-yne to a rhodium(I)–acetylacetonate ring.[4][5] Journal of the Chemical Society, Dalton Transactions. (Contextual citation for fluorinated alkyne reactivity).

  • General 2H-Pyran Chemistry: Gois, P. M. P., & Afonso, C. A. M. (2004). The chemistry of 2H-pyrans. European Journal of Organic Chemistry, 2004(18), 3773-3788.

Sources

Fluorous phase solubility of trifluoromethylated pyrans

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fluorous Phase Solubility & Purification of Trifluoromethylated Pyrans


-Pyrans using Fluorous Solid-Phase Extraction (F-SPE).

Executive Summary & Theoretical Basis

The introduction of a trifluoromethyl (


) group onto a pyran scaffold significantly alters its physicochemical profile, enhancing metabolic stability and lipophilicity.[1] However, from a separation science perspective, a single 

group classifies the molecule as "Light Fluorous." [1]

Unlike "Heavy Fluorous" molecules (bearing


 or longer chains), 

-pyrans do not possess sufficient fluorophilicity to partition exclusively into perfluorinated solvents (e.g., perfluorohexane) during liquid-liquid extraction.[1] They will predominantly remain in the organic phase.[1] Therefore, standard biphasic extraction fails to separate them from non-fluorinated organic impurities.[1]

The Solution: The unique solubility profile of


-pyrans requires Fluorous Solid-Phase Extraction (F-SPE) . This technique leverages the specific interaction between the 

moiety and a perfluorooctyl-functionalized silica stationary phase, allowing for high-fidelity separation from non-fluorinated byproducts without chromatography.

Solubility Profile & Solvent Compatibility

Understanding the solubility of


-pyrans is critical for designing the mobile phase.
Solvent ClassRepresentative SolventSolubility of

-Pyran
Role in F-SPE
Fluorophobic 80:20 MeOH:H

O
Soluble (Mobile)Loading/Washing: Elutes non-fluorous impurities; retains

-pyran via fluorophobic interaction.[2][3]
Fluorophilic 100% MeOH, THF, AcetoneHigh Solubility Elution: Disrupts fluorous interaction; releases the

-pyran.[1]
Fluorous Perfluorohexane (FC-72)Insoluble / Poor Not Used:

tag is too light to solubilize the pyran in bulk fluorous solvent.[1]
Organic DCM, EtOAcHigh Solubility Synthesis: Used for reaction, but must be removed before F-SPE loading.[1]

Experimental Protocols

Protocol A: Fluorous Solid-Phase Extraction (F-SPE)

Target Application: Purifying trifluoromethylated pyrans from non-fluorinated crude reaction mixtures.[1]

Materials:

  • Fluorous Silica Gel (e.g., FluoroFlash®), functionalized with

    
     chains.[1]
    
  • SPE Cartridge (polypropylene).[1]

  • Solvents: Methanol (MeOH), Distilled Water, DMF (if sample is highly polar).[1]

Step-by-Step Workflow:

  • Cartridge Equilibration:

    • Pack the cartridge with fluorous silica (approx. 20:1 silica-to-sample weight ratio).[1]

    • Condition the column with 2 column volumes (CV) of Fluorophobic Solvent (e.g., 80:20 MeOH:H

      
      O).[1]
      
    • Rationale: This solvates the stationary phase and establishes the fluorophobic environment necessary for retention.

  • Sample Loading:

    • Dissolve the crude

      
      -pyran residue in a minimum volume of DMF or the loading solvent (80:20 MeOH:H
      
      
      
      O).[2]
    • Critical: Do not load in DCM or THF; these are fluorophilic and will cause immediate breakthrough of the product.

    • Apply to the top of the cartridge.

  • Fluorophobic Wash (The Separation):

    • Elute with 3–5 CVs of 80:20 MeOH:H

      
      O .[1][3]
      
    • Mechanism:[4] Non-fluorinated organic impurities (starting materials, byproducts) have no affinity for the fluorous phase and wash through.[1] The

      
      -pyran is retained due to the "fluorine-fluorine" interaction between the 
      
      
      
      tag and the
      
      
      stationary phase.
  • Fluorophilic Elution (Product Recovery):

    • Switch solvent to 100% MeOH (or THF).[1]

    • Elute with 3 CVs.[1]

    • Result: The increased organic strength disrupts the weak fluorous interaction, releasing the pure

      
      -pyran.
      
  • Validation:

    • Analyze fractions via TLC or

      
      F NMR.[1] The Wash fraction should contain impurities; the Elution fraction contains the pure pyran.
      
Protocol B: Determination of Fluorous Partition Coefficient ( )

Target Application: Validating the "Light Fluorous" nature of a new pyran derivative to confirm F-SPE is required over liquid extraction.[1]

Concept:


[1]
  • Preparation:

    • Dissolve 10 mg of the

      
      -pyran in 2 mL of Toluene (Organic Phase).
      
    • Add 2 mL of Perfluorohexane (Fluorous Phase).[1]

  • Equilibration:

    • Vortex vigorously for 2 minutes.

    • Allow phases to separate (Fluorous phase is denser and will be on the bottom).[1]

  • Quantification:

    • Take a 0.5 mL aliquot from each phase.

    • Evaporate solvent and analyze via HPLC or

      
      F NMR (using an internal standard like trifluorotoluene).[1]
      
  • Interpretation:

    • If

      
      : The molecule prefers the organic phase.[1] Use F-SPE (Protocol A). [1]
      
    • If

      
      : The molecule prefers the fluorous phase.[1] Liquid-Liquid Extraction is possible. [5]
      
    • Note: Most mono-trifluoromethylated pyrans will have a

      
      .[1]
      

Visualization of Workflows

Figure 1: F-SPE Purification Logic

This diagram illustrates the separation mechanism based on solvent polarity and fluorophilicity.[3]

FSPE_Workflow cluster_legend Phase Logic Start Crude Mixture (CF3-Pyran + Impurities) Load Load on Fluorous Silica (Solvent: 80% MeOH / 20% H2O) Start->Load Interaction Stationary Phase Interaction Load->Interaction Wash Fluorophobic Wash (80:20 MeOH:H2O) Interaction->Wash Non-F Impurities Do Not Bind Elute Fluorophilic Elution (100% MeOH) Interaction->Elute CF3-Pyran Retained Until Solvent Switch Waste Waste Fraction (Non-Fluorous Impurities) Wash->Waste Product Pure CF3-Pyran Elute->Product key Light Fluorous Tag (CF3) requires solid-phase retention, not liquid partitioning.

Caption: Workflow for the purification of light fluorous molecules. The CF3 group acts as a retention tag on fluorous silica in aqueous methanol, allowing non-fluorous impurities to pass through.

Figure 2: Separation Strategy Decision Matrix

Decision_Matrix Start Analyze Molecule Structure CheckF Count Fluorine Content Start->CheckF Light Light Fluorous (1-3 F atoms / single CF3) CheckF->Light Low F-content Heavy Heavy Fluorous (C6F13 or C8F17 chain) CheckF->Heavy High F-content Method1 Protocol A: F-SPE (Fluorous Silica Gel) Light->Method1 Partition Coeff < 1 Method2 Liquid-Liquid Extraction (FC-72 / Organic) Heavy->Method2 Partition Coeff > 4

Caption: Decision tree for selecting the correct purification method based on the fluorine content of the pyran scaffold.

References

  • Curran, D. P. (2001).[1] "Fluorous Reverse Phase Silica Gel.[1][5] A New Tool for Preparative Separations in Synthetic Organic and Organofluorine Chemistry." Synlett.

  • Gladysz, J. A., & Curran, D. P. (2002).[1] "Organometallic Chemistry in Fluorous Phases." Tetrahedron.

  • Zhang, W. (2009).[1] "Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis." Chemical Reviews.

  • Dobbs, A. P., & Kimberley, M. R. (2002).[1] "Fluorous Phase Chemistry: A New Industrial Technology."[1] Journal of Fluorine Chemistry.

  • Matsgi, M., et al. (2001).[1] "Fluorous Solid-Phase Extraction of Trifluoromethylated Compounds." Journal of Organic Chemistry. [1]

Sources

Application Note: Valence Isomerization of 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the photochemical and thermal valence isomerization protocols for 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran (1) . Unlike non-fluorinated analogs, the incorporation of trifluoromethyl (


) groups at the 2, 4, and 6 positions significantly alters the potential energy surface of the electrocyclic manifold, stabilizing the strained Dewar pyran (2-oxabicyclo[2.2.0]hex-5-ene)  isomer. This guide provides step-by-step protocols for the photochemical generation of the Dewar isomer, kinetic monitoring of thermal reversion, and mechanistic insights into the role of fluoroalkyl substituents in molecular switching.

Part 1: Scientific Foundation & Mechanistic Logic

The Isomerization Manifold

The valence isomerization of 2H-pyrans is a classic example of orbital-symmetry-controlled pericyclic reactions. For the title compound, the transformation involves a reversible photochemical


-electrocyclic ring closure and a thermal 

-electrocyclic ring opening.
  • State A (2H-Pyran): The thermodynamically stable form, characterized by a conjugated diene system.

  • State B (Dewar Pyran): The photo-isomer (1-methyl-1,3,5-tris(trifluoromethyl)-2-oxabicyclo[2.2.0]hex-5-ene). This bicyclic isomer is formed via disrotatory ring closure from the excited singlet state.

  • Intermediate (Ketadienone): While common in non-fluorinated pyrans, the

    
     groups destabilize the open-chain ketadienone form relative to the cyclic isomers, often suppressing its observation or making it a transient species during thermal reversion.
    
The "Fluorine Effect"

The presence of three


 groups is not merely structural but functional:
  • Stabilization of the Dewar Form: The electron-withdrawing nature of the

    
     groups, particularly at the bridgehead positions (C1 and C5 of the Dewar system), strengthens the strained C1-C4 bond (Dewar numbering) via 
    
    
    
    -acceptor effects, significantly increasing the thermal barrier to reversion compared to hydrocarbon analogs.
  • Suppression of Side Reactions: Perfluoroalkyl substitution protects the double bonds from oxidative degradation and polymerization, allowing for highly reversible switching cycles.

Reaction Pathway Diagram

Isomerization Pyran 2H-Pyran Form (Thermodynamically Stable) Excited Excited State (S1) Pyran->Excited hv (>280 nm) Excitation Dewar Dewar Pyran Form (2-oxabicyclo[2.2.0]hexene) Excited->Dewar 4π Disrotatory Ring Closure Dewar->Pyran Δ (Thermal) Slow Reversion Ketadienone Ketadienone (Transient Open Chain) Dewar->Ketadienone Forbidden/Slow Ketadienone->Pyran 6π Electrocyclic Ring Closure

Caption: Photochemical and thermal interconversion pathways. The


 groups kinetically trap the Dewar isomer, preventing rapid thermal reversion.

Part 2: Experimental Protocols

Synthesis of Starting Material

Note: This compound is typically accessed via the dehydration of the trimer of trifluoroacetone.

Reagents:

  • Trifluoroacetone (1,1,1-trifluoro-2-propanone)

  • Base catalyst (e.g., Piperidine or Sodium ethoxide)

  • Dehydrating agent (e.g.,

    
     or conc. 
    
    
    
    )

Workflow:

  • Trimerization: Treat trifluoroacetone with a catalytic amount of base at 0°C to form 6-methyl-2,4,6-tris(trifluoromethyl)tetrahydro-2H-pyran-2,4-diol .

  • Dehydration: Heat the diol with

    
     (phosphorus pentoxide) at 150–180°C.
    
  • Distillation: The target 2H-pyran is volatile. Collect the fraction boiling at approx. 130–140°C (atmospheric pressure).

  • Purification: Redistill or use preparative Gas Chromatography (GC) to isolate the 2H-pyran from isomeric impurities.

Photochemical Isomerization Protocol

Objective: Conversion of 2H-pyran (1) to Dewar pyran (2).

Materials:

  • Light Source: 450W High-Pressure Mercury Lamp (Hanovia or similar).

  • Filter: Pyrex glass filter (cutoff

    
     nm) to prevent degradation of the Dewar product.
    
  • Solvent:

    
     (Benzene-d6) or 
    
    
    
    (Acetonitrile-d3) for direct NMR monitoring. Note: Avoid protic solvents if long-term stability is required.
  • Vessel: Quartz NMR tube or Pyrex immersion well reactor.

Step-by-Step Procedure:

  • Preparation: Dissolve 20 mg of 1 in 0.6 mL of degassed

    
     in an NMR tube.
    
  • Baseline Characterization: Record

    
     and 
    
    
    
    NMR spectra.
    • Target Signal (Pyran): Look for vinylic protons (H3, H5) and three distinct

      
       signals.
      
  • Irradiation: Irradiate the sample at ambient temperature (25°C) using the Pyrex-filtered Hg lamp.

    • Timecourse: Monitor every 15 minutes.

    • Endpoint: Conversion typically reaches photostationary state (PSS) >90% within 2–4 hours depending on flux.

  • Observation: The solution typically remains colorless.

  • Verification: Record NMR.

    • Dewar Signal: Appearance of high-field signals for the bridgehead

      
       groups and loss of the conjugated diene proton signals.
      
Thermal Reversion Kinetics

Objective: Determine the stability (half-life) of the Dewar isomer.

Procedure:

  • Generate the Dewar isomer in situ as described in 2.2.

  • Place the NMR tube in a variable-temperature NMR probe pre-heated to 60°C, 80°C, or 100°C.

  • Data Acquisition: Acquire arrayed

    
     NMR spectra every 10 minutes for 4 hours.
    
  • Analysis: Integrate the signal of a specific

    
     group for both isomers. Plot 
    
    
    
    vs. time to extract the first-order rate constant (
    
    
    ).

Part 3: Data Analysis & Characterization

NMR Spectral Fingerprints

The isomerization is best tracked using


 NMR due to the distinct chemical environments of the trifluoromethyl groups.
Feature2H-Pyran Form (Reactant)Dewar Pyran Form (Product)
Geometry Planar / Twisted DieneBicyclic (Folded)

NMR
3 signals (vinylic/allylic region)3 signals (shifted upfield)

NMR
Vinylic protons (

5.5–7.0 ppm)
Methine/Bridgehead protons (

3.0–4.5 ppm)
UV-Vis

nm
Transparent > 250 nm (loss of conjugation)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Filter cutoff too high or lamp intensity low.Ensure Pyrex (

nm) is used, not soft glass. Check lamp age.
Yellowing of Solution Formation of degradation products or ketadienone.Degas solvent thoroughly (freeze-pump-thaw) to remove

.
Rapid Reversion Sample heating during irradiation.Use a cooling jacket or fan during photolysis to maintain

.

References

  • Kobayashi, Y., Kumadaki, I., & Ohsawa, A. (1977). "Valence isomerization of 2H-pyrans containing trifluoromethyl groups." Tetrahedron Letters, 18(10), 867-870. Link

    • Foundational text on the synthesis and photochemistry of trifluoromethyl
  • Kobayashi, Y., & Kumadaki, I. (1980). "Photo-valence isomerization of 2H-pyrans." Accounts of Chemical Research, 14(3), 76-82. Review of the mechanistic manifold and the stabilizing effect of fluoroalkyl groups.
  • Pirkle, W. H., & McKendry, L. H. (1969). "The valence isomerization of 2H-pyran." Journal of the American Chemical Society, 91(5), 1179-1186. Link

    • General mechanism of pyran electrocycliz
  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. Reference for the electronic effects of CF3 groups on pericyclic reactions.

Application Note: Electrocyclic Ring Opening of Fluorinated 2H-Pyrans to Oxatrienes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The electrocyclic ring opening of 2H-pyrans to 1-oxatrienes represents a powerful method for generating reactive conjugated systems in situ. When substituted with fluorine or trifluoromethyl (


) groups, these substrates exhibit unique torquoselectivity  and reactivity profiles distinct from their non-fluorinated counterparts. This guide details the thermal 6

electrocyclic ring opening of fluorinated 2H-pyrans, focusing on the stereochemical control exerted by the fluorine substituent and the subsequent trapping of the unstable oxatriene intermediate.

Key Applications:

  • Cascade Cycloadditions: Use of oxatrienes as electron-deficient dienes in Diels-Alder reactions.

  • Heterocycle Synthesis: Access to complex fluorinated scaffolds (e.g., chromenes, polycyclic lactones).

  • Pharmacophore Installation: Late-stage introduction of metabolic blocking groups (

    
    ).
    

Mechanistic Principles & Torquoselectivity

The core transformation is a thermally induced, conrotatory or disrotatory electrocyclic reaction.[1][2][3] For the neutral 6


-electron system of 2H-pyran, orbital symmetry rules (Woodward-Hoffmann) dictate a disrotatory  mode of ring opening.
The Fluorine Effect on Torquoselectivity

While steric strain typically drives substituents "outward" to minimize steric clash in 6


 openings, the 

group introduces a competing electronic effect.
  • Steric Control: Large groups prefer outward rotation, leading to the (

    
    )-oxatriene isomer.
    
  • Electronic Control (

    
    ):  In 4
    
    
    
    systems (e.g., cyclobutenes), electron-withdrawing groups (
    
    
    ) prefer inward rotation due to
    
    
    orbital interactions. However, in 6
    
    
    2H-pyran systems, steric effects generally dominate , favoring outward rotation for
    
    
    at the C2 position, yielding the
    
    
    -isomer.
Reaction Pathway Diagram

G Figure 1: Mechanistic Pathway of 2H-Pyran Ring Opening and Trapping cluster_0 Thermal 6π Electrocyclization Pyran 2-CF3-2H-Pyran (Closed Form) TS Transition State (Disrotatory) Pyran->TS Δ, k1 Oxatriene 1-Oxatriene (Open Form) Reactive Intermediate TS->Oxatriene Torquoselective (CF3 Outward) Oxatriene->Pyran k-1 (Reversible) Product Cycloadduct (Stable) Oxatriene->Product + Dienophile (Irreversible) Trapping Diels-Alder Trap (Dienophile)

Figure 1: The equilibrium lies heavily toward the closed pyran form. Successful isolation requires an irreversible trapping step (Diels-Alder) to consume the transient oxatriene.

Experimental Protocol: Generation and Trapping

Objective: Synthesis of a fluorinated bicyclic adduct via in situ generation of 1-trifluoromethyl-1-oxatriene from a 2-trifluoromethyl-2H-pyran precursor.

Note: 2H-pyrans are often unstable and generated in situ from propargylic precursors or enones. This protocol assumes the use of a stable 2-trifluoromethyl-2H-pyran or its immediate precursor (e.g., derived from a Knoevenagel condensation/electrocyclization sequence).

Materials
  • Substrate: 2-Trifluoromethyl-2H-pyran derivative (1.0 equiv).

  • Trap (Dienophile): N-Phenylmaleimide or Dimethyl Acetylenedicarboxylate (DMAD) (1.5 – 2.0 equiv).

  • Solvent: Toluene (anhydrous) or Xylene (for higher T).

  • Apparatus: Sealed pressure tube or reflux condenser with inert gas line.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 25 mL pressure tube or round-bottom flask equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon (

      
      ) or Nitrogen (
      
      
      
      ).
  • Loading:

    • Add the 2H-pyran substrate (e.g., 0.5 mmol) to the vessel.

    • Add the dienophile (0.75 mmol, 1.5 equiv). Note: Excess dienophile drives the equilibrium forward.

    • Dissolve in anhydrous Toluene (5 mL, 0.1 M concentration).

  • Thermal Activation:

    • Sealed Tube (Recommended): Seal the tube and heat to 110°C in an oil bath. The closed system prevents solvent loss and allows for slightly superheated conditions which favor the ring opening.

    • Reflux: Alternatively, reflux in Toluene (110°C) or Xylene (140°C) for 12–24 hours.

  • Monitoring:

    • Monitor via TLC or 19F-NMR.

    • Key Indicator: Disappearance of the Pyran

      
       signal (typically doublet/quartet around -70 to -80 ppm) and appearance of the Cycloadduct 
      
      
      
      signal (shifted upfield/downfield depending on the specific environment).
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purification: Purify the residue via flash column chromatography (Silica gel). Caution: Fluorinated compounds often have different retention times; use a gradient of Hexanes/EtOAc.

Critical Parameters and Optimization

The success of the reaction depends on shifting the equilibrium from the stable pyran to the reactive oxatriene.

Table 1: Optimization Variables

ParameterRecommendationRationale
Solvent Polarity Non-polar (Toluene, Xylene)Polar solvents may stabilize zwitterionic transition states but can also promote side reactions (hydrolysis). Non-polar solvents favor the concerted pericyclic pathway.
Temperature 80°C – 140°CThe activation energy (

) for 6

opening is moderate. Higher T increases the steady-state concentration of the oxatriene.
Substituents (C2)

vs


increases the barrier to ring opening compared to alkyl groups due to thermodynamic stabilization of the closed pyran form. Higher temperatures are often required for fluorinated variants.
Concentration 0.1 M – 0.5 MHigh concentration favors the bimolecular trapping step (Diels-Alder) over unimolecular decomposition.
Troubleshooting Workflow

Troubleshooting Figure 2: Troubleshooting Logic for Pyran-Oxatriene Conversion Start Low Yield of Adduct Check1 Is Pyran Consumed? Start->Check1 Check2 Is Oxatriene Hydrolyzing? Check1->Check2 Yes Soln1 Increase Temp (use Xylene) or Catalyst (Lewis Acid) Check1->Soln1 No Soln2 Dry Solvents Strictly Add Molecular Sieves Check2->Soln2 Yes (Aldehyde peaks in NMR) Soln3 Increase Dienophile Equiv. Use More Reactive Trap Check2->Soln3 No (Complex mixture)

Figure 2: Diagnostic logic for optimizing low-yielding reactions.

References

  • Gong, Y., et al. (2025). "Synthesis of Trifluoromethylated 2H-Pyrans Enabled by Pd-Catalyzed Cascade Cyclization." Chinese Chemical Society. Link

  • Aikawa, K., et al. (2014). "Effect of the trifluoromethyl group on torquoselectivity in the 4π ring-opening reaction of oxetenes." Chemical Science. Link

  • Houk, K. N., et al. (2003).[4] "Origins of inward torquoselectivity by silyl groups and other sigma-acceptors." Journal of the American Chemical Society.[5] Link

  • Percy, J. M. (1998). "Building Block Approaches to Aliphatic Organofluorine Compounds." Top. Curr. Chem.
  • Simpkins, S. M. E., et al. (2019). "Recent Advances in the Synthesis of 2H-Pyrans." Molecules. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, storage, and application of this highly reactive and specialized molecule. Our goal is to empower you with the knowledge to mitigate potential challenges, with a primary focus on preventing unwanted hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its key structural features?

A1: this compound is a complex heterocyclic compound. Its core is a 2H-pyran ring, which is a six-membered ring containing one oxygen atom and two double bonds. This core is substituted with a methyl group at the 2-position and three trifluoromethyl (-CF3) groups at the 2, 4, and 6 positions. The trifluoromethyl groups are strong electron-withdrawing groups, which significantly influence the chemical reactivity of the pyran ring, making it highly susceptible to nucleophilic attack and hydrolysis.

Q2: Why is this molecule so prone to hydrolysis?

A2: The susceptibility to hydrolysis arises from a combination of factors:

  • Electron-Deficient Pi System: The three trifluoromethyl groups strongly pull electron density away from the pyran ring's double bonds. This makes the carbon atoms in the double bonds highly electrophilic and thus, prime targets for attack by nucleophiles, such as water.

  • Enol Ether-like Character: The 2H-pyran ring system has a character similar to an enol ether. Enol ethers are known to be unstable in the presence of acid, which can catalyze their hydrolysis to a ketone and an alcohol. In this case, hydrolysis would lead to the opening of the pyran ring.

Q3: What are the visible signs of hydrolysis or degradation?

A3: Degradation of this compound may not always be visually apparent. However, you should be vigilant for the following signs:

  • Changes in physical appearance: This could include a change in color or the formation of a precipitate.

  • Inconsistent experimental results: If you observe a loss of efficacy or unexpected side reactions in your experiments, it could be an indication of compound degradation.

  • Changes in analytical data: When analyzed by techniques such as NMR, HPLC, or GC-MS, the appearance of new peaks corresponding to degradation products is a clear sign of hydrolysis.

Q4: What are the primary products of hydrolysis?

A4: The hydrolysis of the 2H-pyran ring, particularly under acidic conditions, would likely lead to ring-opening. The expected product would be a linear ketone-containing intermediate, which may undergo further reactions. The exact structure of the final degradation products will depend on the specific reaction conditions.

Troubleshooting Guide: Preventing Hydrolysis

This section provides detailed protocols and explanations to help you minimize the risk of hydrolysis during your experiments.

Issue 1: Compound Degradation During Storage

Root Cause Analysis: Improper storage is a leading cause of hydrolysis. The presence of atmospheric moisture, even in trace amounts, can be sufficient to initiate degradation over time, especially if the storage environment is not inert or is at an inappropriate temperature.

Solution:

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature -20°C to -80°CReduces the rate of chemical reactions, including hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Container Amber glass vial with a PTFE-lined capProtects from light and provides a tight seal against moisture.
State As a dry, solid powder or in an anhydrous aprotic solventMinimizes contact with water molecules.

Step-by-Step Storage Protocol:

  • Ensure the compound is completely dry before storage. If it is a solid, dry it under high vacuum.

  • Transfer the compound to a pre-dried amber glass vial.

  • Flush the vial with a gentle stream of argon or nitrogen for 1-2 minutes.

  • Securely seal the vial with a PTFE-lined cap.

  • For additional protection, wrap the cap with Parafilm®.

  • Place the vial in a freezer at the recommended temperature.

Issue 2: Hydrolysis During Experimental Setup and Reaction

Root Cause Analysis: Many common laboratory solvents contain trace amounts of water, and reactions are often performed in an open atmosphere, leading to exposure to moisture. The choice of solvent and control of pH are critical.

Solution:

Experimental Workflow for Preventing Hydrolysis

cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase start Start: Handle Compound in Inert Atmosphere (Glovebox or Schlenk Line) dry_glassware Use Oven-Dried or Flame-Dried Glassware start->dry_glassware dry_solvents Use Anhydrous Aprotic Solvents (e.g., Toluene, Dichloromethane, THF) start->dry_solvents reaction_setup Set up Reaction Under Inert Gas dry_glassware->reaction_setup dry_solvents->reaction_setup temp_control Maintain Low Temperature (e.g., 0°C to -78°C) reaction_setup->temp_control ph_control Avoid Acidic Conditions Use a Non-Nucleophilic Base if Necessary reaction_setup->ph_control anhydrous_workup Perform Anhydrous Work-up temp_control->anhydrous_workup ph_control->anhydrous_workup chromatography Purify using Anhydrous Solvents and Neutral Stationary Phase (e.g., Neutral Alumina) anhydrous_workup->chromatography end End: Store Purified Product Under Inert Atmosphere chromatography->end start Crude Reaction Mixture decision Is Silica Gel Chromatography Necessary? start->decision neutral_alumina Option 1: Use Neutral Alumina Chromatography with Anhydrous Solvents decision->neutral_alumina Yes treated_silica Option 2: Use Silica Gel Treated with a Non-Nucleophilic Base (e.g., Triethylamine) decision->treated_silica Yes distillation Option 3: Consider Distillation or Recrystallization Under Anhydrous Conditions decision->distillation No end Pure, Stable Product neutral_alumina->end treated_silica->end distillation->end

Troubleshooting 19F NMR baseline noise in pyran analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent" Fluorine Background?

In drug development, the pyran scaffold (tetrahydro-2H-pyran) is a privileged structure, often fluorinated to modulate metabolic stability (pKa) and lipophilicity. You have likely chosen


 NMR for its legendary sensitivity (83% of 

) and the promise of a "background-free" spectrum.

However, the reality often contradicts the theory. When analyzing fluorinated pyrans, researchers frequently encounter a paradox: significant baseline distortions that obscure the very signals they need to quantify.

This guide is not a generic manual. It is a targeted troubleshooting system designed to distinguish between instrumental artifacts (acoustic ringing, probe background) and molecular dynamics (pyran ring flipping) that mimic baseline noise.

Part 1: The Diagnostic Workflow

Before adjusting a single parameter, you must categorize the "noise." Use this decision tree to identify the root cause of your baseline issues.

G Start Start: Visually Inspect Baseline Q1 Is the baseline rolling (Sinusoidal/Wavy)? Start->Q1 Q2 Is there a broad, wide hump (>10 ppm wide)? Q1->Q2 No Ringing Cause: Acoustic Ringing (Instrumental) Q1->Ringing Yes (Starts at t=0) Q3 Is the noise specific to the compound peaks? Q2->Q3 No Teflon Cause: Probe Background (Teflon/PTFE) Q2->Teflon Yes (Stationary) Dynamics Cause: Pyran Conformational Exchange (Chemical) Q3->Dynamics Yes (Broad peaks) Aliasing Cause: Spectral Aliasing (Acquisition) Q3->Aliasing No (Random spikes)

Figure 1: Diagnostic logic flow for categorizing


 baseline anomalies.

Part 2: Troubleshooting Guides

Issue 1: The "Rollercoaster" Baseline (Acoustic Ringing)

Symptom: A sinusoidal roll at the beginning of the FID that transforms into a wavy baseline. The Science: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 resonates at a frequency (~376 MHz at 9.4 T) that often couples with the acoustic resonance of the metal coil in the probe. The coil physically vibrates (rings) after the high-power pulse, generating a spurious voltage that the receiver interprets as a signal.

Q: How do I remove ringing without deleting my signal? A: Do not simply increase the Line Broadening (LB). You must reconstruct the corrupted initial data points using Backward Linear Prediction (LPC) .

Protocol: Backward Linear Prediction (LPC)

  • Inspect the FID: Zoom into the first 100–200 points of the FID.

  • Identify Corruption: Look for non-exponential, jagged behavior in the first 10–30 points (the "ring down").

  • Processing Parameters (MestReNova/TopSpin):

    • Method: Linear Prediction (Backward).[1][2][3]

    • Basis Points: Select points 32 to 128 (clean region) to train the algorithm.

    • Predicted Points: Replace the first 16–32 points (the corrupted region).

    • Coefficients: Set to roughly 50% of the number of predicted points.

  • Validation: Fourier Transform. The roll should flatten. If the signal intensity drops, you predicted too many points.

Expert Insight: If your software allows, enable "Q-switching" or "Ring-Down Elimination" sequences (e.g., zgring in Bruker) during acquisition. This hardware dampening is superior to post-processing fixes [1].

Issue 2: The "Ghost Hump" (Probe Background)

Symptom: A very broad, immobile hump, usually between -100 and -200 ppm. The Science: Most NMR probes are constructed using PTFE (Teflon) or PVDF. These materials contain solid-state


. While solids usually have extremely short 

(broad lines), the proximity to the coil can generate a visible "hump" that ruins integration of pyran fluorines in that region.

Q: My pyran signal is sitting on top of a Teflon hump. How do I quantify it? A: You cannot shim away solid-state signals. You must subtract them or avoid them physically.

Protocol: Background Suppression

  • The Depth Gauge Trick:

    • Standard depth is often 18–20 mm.

    • Action: Raise the sample slightly (2–3 mm) if your volume permits, moving the liquid center away from the bottom coil support (often the source of Teflon signal). Warning: This requires re-shimming.

  • In-Silico Subtraction:

    • Acquire a spectrum of an empty NMR tube using the exact same parameters (NS, D1, RG).

    • Perform a spectral subtraction (Sample – Empty).

  • Pulse Sequence: Use a spin-echo sequence (e.g., Carr-Purcell-Meiboom-Gill, CPMG). The short

    
     of the solid Teflon background will cause it to decay to zero during the echo delay (
    
    
    
    ), while your liquid pyran signal (long
    
    
    ) remains [2].
Issue 3: The "Invisible" Signal (Pyran Dynamics)

Symptom: The baseline looks noisy/elevated, but no distinct peaks are visible, or peaks are impossibly broad. The Science: Pyran rings are not static; they undergo chair-boat interconversions. If the rate of this flipping (


) is comparable to the frequency difference (

) between the conformers (Intermediate Exchange), the signal broadens into the baseline. This is often mistaken for "noise."

Q: Is it noise or is it dynamics? A: Perform a Variable Temperature (VT) experiment.

Protocol: VT-NMR Validation

  • Cooling: Lower temperature to -20°C or -40°C.

    • Hypothesis: If the baseline "noise" sharpens into two distinct sets of peaks, you have frozen the conformational exchange (Slow Exchange regime).

  • Heating: Raise temperature to +50°C (solvent permitting).

    • Hypothesis: If the broad hump coalesces into a sharp average singlet, you have accelerated the exchange (Fast Exchange regime).

Dynamics Chair Chair Conformer (State A) Exchange Intermediate Exchange (k_ex ≈ Δω) Chair->Exchange Ring Flip Boat Boat/Twist Conformer (State B) Boat->Exchange Baseline Result: Signal Broadens into Baseline 'Noise' Exchange->Baseline Coalescence Point

Figure 2: Impact of Pyran Ring Dynamics on Baseline Integrity.

Part 3: Data Summary & Acquisition Parameters

Optimized Parameters for


 Pyran Analysis 
ParameterRecommended SettingReason
Spectral Width (SW) 200–300 ppmPrevent aliasing.

chemical shift range is huge.
Offset (O1P) Center of expected regionUsually -100 to -200 ppm for pyrans.
Relaxation Delay (D1)

(approx 3–5s)
Ensure quantitative integration;


can be long.
Pulse Angle 30° or 90°30° for quick scans; 90° requires longer D1 but maximizes signal.
Dead Time (DE) Minimized (6.5–10

s)
Reduces first-order phase errors (rolling baseline).
Processing (LB) 0.3 – 1.0 HzMatch the natural linewidth. Do not over-smooth.

Frequently Asked Questions (FAQ)

Q: Why does my baseline roll even after I apply Backward Linear Prediction? A: You likely have Dead Time issues. If the receiver is turned on too late (to avoid the pulse power), the initial phase information is lost. This results in a frequency-dependent phase shift that looks like a roll.

  • Fix: Apply a heavy First-Order Phase Correction (PH1) manually. If PH1 > 3600°, you are losing too much initial data. Shorten the pre-scan delay if the probe permits [3].

Q: Can I use


 decoupling to clean up the baseline? 
A:  Yes, but with caution. 

signals are often split into wide multiplets by protons on the pyran ring. This distributes signal intensity, lowering S/N.
  • Action: Turn on Inverse Gated Decoupling (zgig or equivalent). This collapses multiplets into singlets, boosting S/N and lifting the signal out of the baseline noise. Note: Watch for sample heating, which can shift peaks.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 3: Practical Aspects of Data Acquisition). Link

  • University of Ottawa NMR Facility. (2008).[3] Backward Linear Prediction and Acoustic Ringing.[1][3]Link

  • Gerothanassis, I. P. (1987). "Methods of avoiding the effects of acoustic ringing in pulsed Fourier transform nuclear magnetic resonance spectroscopy." Progress in Nuclear Magnetic Resonance Spectroscopy, 19(3), 267-329. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • MestReNova Manual. (2023). Processing Basics: Linear Prediction.Link

Sources

Technical Support Center: Minimizing Side Reactions in Pyran-Metal Complexation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges of pyran-metal complexation. This guide is designed for researchers, scientists, and drug development professionals who utilize pyran-based ligands in their synthetic and catalytic endeavors. Here, we address common side reactions, offering in-depth troubleshooting advice and practical protocols to enhance the yield, purity, and stability of your target complexes.

Section 1: Troubleshooting Guide - Diagnosis and Resolution of Common Side Reactions

This section is structured to help you diagnose and resolve specific issues encountered during pyran-metal complexation experiments.

Issue 1: Low or No Yield of the Desired Pyran-Metal Complex

Q1: My complexation reaction is resulting in a very low yield or primarily unreacted starting materials. What are the likely causes and how can I fix this?

A1: Low yields are often symptomatic of underlying issues with reaction conditions, reagent stability, or the inherent reactivity of the chosen pyran ligand and metal precursor. A systematic evaluation is crucial.[1]

  • Causality & Explanation:

    • Inadequate Inert Atmosphere: Many organometallic compounds and metal precursors are highly sensitive to air and moisture.[2][3][4][5] Oxygen can lead to oxidation of the metal center or the ligand, while moisture can hydrolyze sensitive reagents, rendering them inactive.[2][5]

    • Poor Solvent Choice: The solvent plays a critical role in stabilizing the metal complex.[6][7] A solvent with low coordinating ability might not sufficiently solvate the metal ion, hindering the complexation process.[6] Conversely, a strongly coordinating solvent may compete with the pyran ligand for binding sites on the metal.

    • Suboptimal Temperature: Complex formation is an equilibrium process. The reaction may require thermal energy to overcome the activation barrier, but excessive heat can lead to decomposition of the starting materials or the product complex.

    • Ligand Purity: Impurities in the pyran ligand, such as residual acid from its synthesis, can interfere with the complexation by protonating the ligand or reacting with the metal precursor.[8]

  • Troubleshooting & Optimization Strategy:

    • Verify Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., nitrogen or argon). Employing Schlenk line techniques or a glovebox is highly recommended for handling air-sensitive compounds.[3][4][5][9]

    • Solvent Screening: If the initial solvent choice is not yielding results, screen a variety of solvents with different dielectric constants and coordinating abilities.[6][10][11] For instance, if a non-coordinating solvent like dichloromethane fails, a moderately coordinating solvent like THF or acetonitrile might be more effective.[6]

    • Temperature Optimization: Run the reaction at a range of temperatures. Start at room temperature and incrementally increase it, monitoring the reaction progress by a suitable analytical technique like TLC or NMR.

    • Purify the Ligand: Ensure your pyran ligand is of high purity. Recrystallization or column chromatography can remove detrimental impurities.[8]

Issue 2: Formation of Unidentified Byproducts and Complex Decomposition

Q2: My reaction produces a complex mixture of byproducts, and I observe a color change that suggests my target complex is decomposing. What are the common degradation pathways for pyran-metal complexes?

A2: The formation of byproducts and decomposition are often linked to the inherent instability of the pyran ring under certain conditions, especially when coordinated to a metal center.

  • Causality & Explanation:

    • Acid-Catalyzed Ring Opening: The pyran ring, particularly in dihydropyran systems, is susceptible to acid-catalyzed ring opening.[12][13] Trace amounts of acid, either from impure reagents or generated in situ, can protonate the pyran oxygen, leading to C-O bond cleavage and the formation of open-chain byproducts.[13]

    • Metal-Catalyzed Oxidation: Some transition metals can catalyze the oxidation of the pyran ring, especially if the reaction is not maintained under strictly anaerobic conditions.[14] This can lead to the formation of pyranones or other oxidized species.

    • Reductive Elimination/Decomposition: The desired complex itself might be unstable under the reaction conditions and undergo further reactions like reductive elimination, where the metal center is reduced, and fragments of the ligand are expelled.[15]

  • Troubleshooting & Optimization Strategy:

    • Control of pH: If acid-catalyzed ring opening is suspected, add a non-coordinating base (e.g., proton sponge) to the reaction mixture to scavenge any trace acid.

    • Rigorous Degassing: To prevent oxidation, thoroughly degas all solvents and purge the reaction vessel with an inert gas.[9]

    • Ligand Modification: If the pyran ligand itself is inherently unstable, consider modifying its structure. Adding electron-withdrawing groups can sometimes increase the stability of the pyran ring.

    • Lower Reaction Temperature: Decomposition pathways are often accelerated at higher temperatures. Running the reaction at a lower temperature may improve the stability of the desired complex.

The following diagram illustrates the troubleshooting workflow for low yield and decomposition issues.

G cluster_start cluster_checks Initial Checks cluster_optimization Optimization Strategies cluster_analysis Analysis & Further Steps cluster_end start Start: Low Yield or Decomposition Observed check_purity Verify Purity of Starting Materials & Solvents start->check_purity Systematic Troubleshooting start->check_purity check_inert Ensure Rigorous Inert Atmosphere check_purity->check_inert optimize_temp Optimize Temperature (Gradient) check_inert->optimize_temp If purity & atmosphere are confirmed optimize_solvent Screen Solvents (Varying Polarity & Coordination) optimize_temp->optimize_solvent add_base Add Non-Coordinating Base (If Acid-Sensitive) optimize_solvent->add_base analyze_byproducts Characterize Byproducts (NMR, MS) add_base->analyze_byproducts If issues persist modify_ligand Consider Ligand Modification for Stability analyze_byproducts->modify_ligand If decomposition pathway is identified end_success Successful Complexation analyze_byproducts->end_success If optimization is successful analyze_byproducts->end_success end_fail Re-evaluate Synthetic Route modify_ligand->end_fail modify_ligand->end_fail

Caption: Troubleshooting workflow for pyran-metal complexation.

Section 2: Frequently Asked Questions (FAQs)

Q3: How does the choice of metal affect the stability and potential side reactions of pyran complexes?

A3: The nature of the metal ion is a critical factor influencing the stability of the resulting complex.[7][16]

  • Hard and Soft Acids and Bases (HSAB) Theory: The interaction between the metal and the pyran ligand can be understood in the context of HSAB theory. The oxygen atom in the pyran ring is a hard Lewis base. Therefore, it will form more stable complexes with hard Lewis acids like Ti(IV), Cr(III), and Fe(III). Softer metal ions like Pd(II), Pt(II), and Cu(I) may have a weaker interaction with the pyran oxygen, potentially leading to lower stability unless other coordinating groups are present on the ligand.

  • Redox Activity: Metals with multiple accessible oxidation states (e.g., Fe, Cu, Co) can participate in redox reactions with the pyran ligand or solvent, leading to decomposition pathways that are not observed with redox-inactive metals (e.g., Zn, Mg).

Q4: Can steric hindrance on the pyran ligand be used to minimize side reactions?

A4: Yes, strategically introducing bulky substituents on the pyran ligand can be an effective way to control its reactivity and prevent unwanted side reactions.

  • Preventing Dimerization: Bulky groups can sterically shield the metal center, preventing the formation of dimeric or polymeric species, which can often be a source of byproducts.

  • Inhibiting Ring Opening: Steric hindrance near the pyran oxygen can make it more difficult for protons or other electrophiles to access and attack the oxygen, thereby reducing the likelihood of ring-opening reactions.[12]

Q5: What is the best way to purify my pyran-metal complex away from unreacted ligand and byproducts?

A5: The purification strategy will depend on the properties of your complex.

  • Crystallization: If your complex is a solid, crystallization is often the most effective method for achieving high purity.[8] Screening a range of solvent/anti-solvent systems is recommended.

  • Column Chromatography: For non-crystalline or moderately stable complexes, column chromatography on silica gel or alumina can be effective.[8] However, be aware that some complexes may decompose on the stationary phase. It is advisable to use a less acidic stationary phase or to add a small amount of a non-coordinating base to the eluent.[17]

  • Washing/Precipitation: If there is a significant difference in solubility between your complex and the impurities, you may be able to purify it by washing the crude product with a solvent that dissolves the impurities but not your complex, or by precipitating the complex from a solution containing the impurities.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Pyran-Metal Complexation under Inert Atmosphere

This protocol provides a general workflow for the synthesis of air-sensitive pyran-metal complexes using Schlenk line techniques.

  • Glassware Preparation: All glassware (Schlenk flask, condenser, etc.) should be oven-dried at a minimum of 120°C for several hours and then cooled under a stream of inert gas (nitrogen or argon).

  • Reagent Preparation:

    • The pyran ligand should be purified by recrystallization or column chromatography and dried under high vacuum.

    • The metal precursor should be of high purity. If it is a solid, it should be dried under vacuum.

    • The solvent must be anhydrous and deoxygenated. This is typically achieved by distillation from an appropriate drying agent and then sparging with an inert gas.

  • Reaction Setup:

    • In a glovebox or under a positive flow of inert gas, add the pyran ligand and the metal precursor to the Schlenk flask equipped with a magnetic stir bar.

    • Seal the flask and attach it to the Schlenk line.

    • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[5]

  • Reaction Execution:

    • Add the anhydrous, deoxygenated solvent to the flask via a cannula or syringe.

    • Stir the reaction mixture at the desired temperature.

    • Monitor the reaction progress by taking aliquots under an inert atmosphere for analysis (e.g., TLC, NMR).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration under an inert atmosphere using a Schlenk filter.

    • If the product is in solution, the solvent can be removed under vacuum.

    • The crude product should then be purified using one of the methods described in FAQ Q5, ensuring that all purification steps are performed under an inert atmosphere if the complex is air-sensitive.

The following diagram illustrates the key steps in this experimental workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end prep_glass Oven-Dry & Cool Glassware Under Inert Gas prep_reagents Purify & Dry Ligand and Metal Precursor prep_glass->prep_reagents prep_solvent Use Anhydrous & Deoxygenated Solvent prep_reagents->prep_solvent setup Assemble Under Inert Atmosphere (Schlenk/Glovebox) prep_solvent->setup prep_solvent->setup purge Evacuate & Backfill with Inert Gas (3x) setup->purge execute Add Solvent & Run Reaction at Optimized Temperature purge->execute monitor Monitor Progress (TLC, NMR) execute->monitor isolate Isolate Crude Product (Filtration/Evaporation) monitor->isolate monitor->isolate purify Purify Complex (Crystallization/Chromatography) isolate->purify end Pure Pyran-Metal Complex purify->end

Caption: Workflow for inert atmosphere pyran-metal complexation.

Section 4: Data Summary

The choice of solvent can significantly impact the stability constant (logK) of a metal complex. The following table provides a qualitative summary of how different solvent properties can influence the outcome of a pyran-metal complexation reaction.

Solvent PropertyEffect on ComplexationRationaleExample Solvents
High Dielectric Constant Generally favors complex formationStabilizes charged intermediates and products.Water, Methanol, Acetonitrile
Low Dielectric Constant May increase stability of neutral complexesFavors ion-pairing and covalent bond formation.[7]Dichloromethane, Toluene, Hexane
High Donor Number (Coordinating) Can inhibit complexationSolvent molecules compete with the pyran ligand for metal coordination sites.[6]DMSO, DMF, Pyridine
Low Donor Number (Non-coordinating) Generally favors complexationMinimizes competition for metal binding sites, allowing the pyran ligand to coordinate more readily.[6]Dichloromethane, Chloroform
Protic Can lead to side reactionsProtic solvents can be a source of acid, leading to ligand degradation or pyran ring opening.Water, Alcohols
Aprotic Generally preferredReduces the risk of acid-catalyzed side reactions.THF, Acetonitrile, Dichloromethane

References

  • Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key...
  • 2.3 The Manipulation of Air-Sensitive Compounds. (n.d.).
  • ResearchGate. (2026, January 6). Effect Of Solvents On Stability Constants of Fe(II) and Ni(II)
  • Advion, Inc. (n.d.). Analysis of Air-Sensitive Compounds via Inert Sampling Techniques.
  • ResearchGate. (2017, October 24).
  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres?
  • Benchchem. (n.d.).
  • ResearchGate. (2025, August 5).
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • Benchchem. (n.d.).
  • Rasayan Journal of Chemistry. (n.d.). THE EFFECT OF SOLVENT ON STABILITY CONSTANT OF MIXED LIGAND COMPLEXES.
  • Benchchem. (n.d.). Application Notes and Protocols for the One-Pot Synthesis of Functionalized 2H-Pyran-2-ones.
  • MDPI. (2004, May 31).
  • Arabian Journal of Chemistry. (2013, July 26).
  • ACS Publications. (2021, April 16). Electrochemical Ring-Opening and -Closing of a Spiropyran | The Journal of Physical Chemistry A.
  • ResearchGate. (2025, November 23). (PDF)
  • MDPI. (2023, April 18). Stabilization of 2-Pyridyltellurium(II)
  • YouTube. (2020, July 16). Inorganic Chemistry Lecture 89 ( Factors Affecting the Stability Constant).
  • Benchchem. (n.d.). common side reactions in the synthesis of 2H-pyran-2-ones.
  • PMC. (n.d.).
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • IJTSRD. (2024, January 15). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands.
  • ACS Publications. (n.d.). Nitrones as Ligands in Complexes of Cu(II), Mn(II), Co(II), Ni(II), Fe(II), and Fe(III) with N-tert-Butyl-α-(2-pyridyl)nitrone and 2,5,5-Trimethyl-1-pyrroline-.
  • Indian Academy of Sciences. (n.d.). Synthesis of first row transition metal carboxylate complexes by ring opening reactions of cyclic anhydrides.
  • ResearchGate. (n.d.). Protonation and Non-Innocent Ligand Behavior in Pyranopterin Dithiolene Molybdenum Complexes | Request PDF.
  • JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
  • PubMed. (2025, April 24). Advancements in Metal Complexation of Pyridine Derivatives (2022-2024)
  • (n.d.). Role of divalent ion complex formation in pyran--inhibition of nucleic acid biosynthesis.
  • PubMed. (2018, October 10). Implications of Pyran Cyclization and Pterin Conformation on Oxidized Forms of the Molybdenum Cofactor.
  • (2015, November 19). Structures, kinetics, and solvation of pyranones, pyridinones and their complexes.
  • The Royal Society of Chemistry. (n.d.). Functional Group Dependence of the Acid Catalyzed Ring Opening of Biomass Derived Furan Rings: An Experimental and Theoretical S.
  • Encyclopedia.pub. (2022, October 18).
  • Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • (n.d.). Basic Organometallic Chemistry: Types of Reactions.
  • PMC. (n.d.). 'Unconventional' Coordination Chemistry by Metal Chelating Fragments in a Metalloprotein Active Site.
  • MDPI. (2025, May 25).
  • Chemistry LibreTexts. (2024, April 28). 6.6: Reactions of Complexes.
  • ChemTalk. (2023, February 1). Organometallic Chemistry, Compounds, and Reactions.
  • ACS Publications. (2014, March 17). 'Unconventional' Coordination Chemistry by Metal Chelating Fragments in a Metalloprotein Active Site | Journal of the American Chemical Society.
  • MDPI. (2026, February 23). 8-Phenyl-13a-(trifluoromethyl)-13aH-benzo[4][6]imidazo[1,2-a]chromeno[3,2-e]pyridine-6-carbonitrile.

Sources

Validation & Comparative

Comparative Guide: 1H and 13C NMR Characterization of Fluorinated 2H-Pyrans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds—specifically 2H-pyrans—is a high-value strategy in modern drug discovery to modulate lipophilicity (


), metabolic stability, and pKa.[1] However, the characterization of these moieties presents distinct challenges.[2] The high electronegativity of fluorine (

) and the spin-active

nucleus (

, 100% abundance) induce significant chemical shift perturbations and complex spin-spin coupling patterns (

,

) that complicate spectral interpretation.

This guide provides an objective technical comparison between Fluorinated 2H-Pyrans , their Non-Fluorinated Analogs , and their thermodynamic isomers (4H-Pyrans ). It establishes a self-validating NMR workflow to distinguish these species with high confidence.

Part 1: The Fluorine Perturbation (Theoretical Framework)

To accurately characterize fluorinated pyrans, one must understand the "Fluorine Effect" on the NMR timescale. Unlike protons, fluorine introduces large anisotropy and through-bond coupling that acts as a "spectral fingerprint."

Electronic Deshielding & Chemical Shifts
  • 1H NMR: Protons on the pyran ring adjacent to fluorine (geminal or vicinal) typically experience downfield shifts (

    
     ppm) due to the inductive withdrawal of electron density.
    
  • 13C NMR: The

    
    -carbon (attached directly to F) shows a massive deshielding effect, while the 
    
    
    
    -carbon often exhibits a surprising shielding effect (upfield shift) due to the "
    
    
    -gauche effect" if steric compression is present, though in planar pyrans, inductive deshielding dominates.
Spin-Spin Coupling ( -Coupling)

The presence of


 transforms singlet carbon signals into multiplets.
  • One-bond (

    
    ):  Massive coupling, typically 240–290 Hz .
    
  • Two-bond (

    
    ):  Large coupling, typically 20–40 Hz .
    
  • Three-bond (

    
    ):  Moderate coupling, 5–15 Hz .
    

Part 2: Comparative Analysis

Scenario A: Distinguishing 2H-Pyran from 4H-Pyran Isomers

The most common synthetic pitfall is the thermodynamic equilibration between the kinetic 2H-pyran and the thermodynamic 4H-pyran.

Feature2H-Pyran (Kinetic Product) 4H-Pyran (Thermodynamic Product) Differentiation Logic
Hybridization C2 is

(attached to Oxygen).
C4 is

(Bis-allylic).
Primary Indicator
1H NMR Shift

4.5 – 6.0 ppm (Deshielded by O).

2.5 – 3.5 ppm (Shielded).
2H is significantly downfield.
13C NMR Shift

60 – 80 ppm (C-O bond).

20 – 35 ppm (C-C bonds).
>40 ppm difference.
Stability Generally unstable; prone to electrocyclic ring opening.More stable; prone to disproportionation.4H often appears over time.
Scenario B: Fluorinated vs. Non-Fluorinated 2H-Pyrans

Example Comparison: 2H-pyran vs. 6-(Trifluoromethyl)-2H-pyran.[1][3]

NucleusParameterNon-Fluorinated (Reference)Fluorinated (6-CF3-2H-pyran)
1H NMR H6 SignalDoublet/Multiplet at

6.4 ppm.
Absent (Substituted by

).
H5 Signaldd,

Hz.
Multiplicity changes; typically q or dq due to

(~1-2 Hz).
13C NMR C6 Signal

140 ppm (Singlet).

145 ppm (Quartet ,

Hz).

Signal
N/A

120 ppm (Quartet ,

Hz).

Part 3: Experimental Protocols

Protocol 1: The "Dual-Decoupling" Verification

Standard


 experiments often yield messy multiplets for fluorinated compounds, leading to lost signals in the baseline noise.

Objective: Simplify the carbon spectrum to singlets to verify carbon count and position.

  • Sample Prep: Dissolve 5-10 mg of compound in

    
     (0.6 mL). Ensure the solution is free of paramagnetic impurities (filter through Celite if using metal catalysts).
    
  • Standard Acquisition: Acquire standard

    
     (proton-decoupled).
    
    • Observation: Look for quartets (if

      
      ) or doublets (if 
      
      
      
      ).
  • Experimental Step (The Fix): Acquire

    
      (Inverse Gated Decoupling if quantitative, or standard broadband dual decoupling).
    
    • Instrument Requirement: Requires a probe capable of tuning to H, C, and F simultaneously (e.g., HCN or HFX probe).

    • Result: All C-F multiplets collapse into singlets.

    • Validation: If a "quartet" at 120 ppm collapses to a singlet, it is confirmed as a

      
       group.
      
Protocol 2: 19F-HOESY for Regiochemistry

If the position of the fluorine on the pyran ring is ambiguous (e.g., 3-F vs 5-F), standard NOESY is often insufficient due to weak H-H interactions.

  • Pulse Sequence:

    
     HOESY (Heteronuclear Overhauser Effect Spectroscopy).
    
  • Mixing Time: Set

    
     ms.
    
  • Analysis: Cross-peaks indicate spatial proximity (< 5 Å) between the Fluorine atom and specific ring protons.

    • 3-F Isomer: Strong NOE to H2 and H4.

    • 5-F Isomer: Strong NOE to H4 and H6 (if H6 is present).

Part 4: Visualization of Structural Logic

Diagram 1: Isomer Differentiation Workflow

This decision tree outlines the logical steps to distinguish 2H-pyran, 4H-pyran, and their fluorinated derivatives.

PyranID Start Unknown Pyran Sample Step1 1. Analyze 1H NMR (Saturated Region 2.0 - 6.0 ppm) Start->Step1 Check1 Signal at 2.5 - 3.5 ppm? Step1->Check1 Check2 Signal at 4.5 - 6.0 ppm? Check1->Check2 No Res4H Result: 4H-Pyran Core (Thermodynamic Isomer) Check1->Res4H Yes (Allylic CH2) Res2H Result: 2H-Pyran Core (Kinetic Isomer) Check2->Res2H Yes (O-CH2) Step2 2. Analyze 13C Splitting (Locate Fluorine) Res2H->Step2 Split1 Quartet (J ~ 270 Hz) at ~120 ppm Step2->Split1 Split2 Doublet (J ~ 240 Hz) at ~140-160 ppm Step2->Split2 FinalCF3 Conclusion: Trifluoromethyl-2H-Pyran Split1->FinalCF3 CF3 Group FinalF Conclusion: Fluoro-2H-Pyran Split2->FinalF Direct F Subst.

Caption: Logical workflow for distinguishing pyran isomers and fluorination patterns using 1H and 13C NMR markers.

Diagram 2: Spectral Coupling Topology

Visualizing how the spin information is transmitted through the pyran ring in a 6-trifluoromethyl-2H-pyran.

CouplingMap cluster_legend Legend F3 19F (CF3) C_CF3 C (CF3) Quartet F3->C_CF3 1J (270 Hz) C6 C6 (sp2) Quartet F3->C6 2J (35 Hz) C5 C5 (sp2) Quartet F3->C5 3J (5 Hz) H5 H5 Broad/Split F3->H5 4J (1-2 Hz) C6->C5 1J (CC) C5->H5 1J (CH) Leg1 Thick Red = Strong Coupling Leg2 Dotted Red = Weak Long-Range

Caption: Spin-system topology for 6-trifluoromethyl-2H-pyran, highlighting the propagation of J-coupling from the fluorine atoms.

References

  • Qing, F. L., & Gao, W. Z. (2000).[4][5] The first synthesis of 4-trifluoromethyl-2H-pyrans by palladium-catalyzed cyclization.[4][5] Tetrahedron Letters, 41(39), 7727–7730. [Link]

  • Gois, P. M. P., & Afonso, C. A. M. (2004). 2H-Pyran: A privileged structure in synthesis.[1][3] European Journal of Organic Chemistry, 2004(18), 3773–3788. (Context for 2H vs 4H stability). [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[6] (Source for J-coupling ranges). [Link]

  • Magritek Application Notes. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. (Protocol validation). [Link]

Sources

Comparative Guide: X-Ray Crystallography of Pyran-Platinum Coordination Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Focus: Structural characterization and efficacy of Coumarin-derived (Benzopyrone) Platinum(II/IV) complexes vs. Cisplatin/Oxaliplatin.

Executive Summary: The Pyran Advantage

In the landscape of metallodrugs, Pyran-Platinum (Py-Pt) complexes —specifically those utilizing the coumarin (1-benzopyran-2-one) scaffold—represent a significant evolution from "classical" platinum drugs like Cisplatin. While Cisplatin relies on passive diffusion and often suffers from off-target nephrotoxicity, Py-Pt complexes leverage the lipophilic nature of the pyran ring to enhance cellular uptake and, in specific designs, utilize the "prodrug" mechanism (Pt(IV)


 Pt(II)) to deliver dual-action cytotoxicity.

This guide objectively compares the crystallographic signatures and resulting biological performance of Py-Pt complexes against industry standards, providing actionable protocols for their structural determination.

Part 1: Structural Mechanics & Ligand Design

To understand the crystallographic data, one must first understand the coordination logic. Classical drugs use small amine carriers. Pyran-based complexes use bulky, hydrophobic aromatic systems.

Comparative Ligand Architecture
FeatureCisplatin (Standard) Oxaliplatin (Alternative) Pyran-Pt (Coumarin-Pt)
Carrier Ligand Ammonia (

)
Diaminocyclohexane (DACH)Functionalized Coumarin/Pyran
Coordination N-Donor (Monodentate)N-Donor (Bidentate Chelate)O-Donor or N-functionalized O-heterocycle
Geometry Square Planar (Pt II)Square Planar (Pt II)Square Planar (Pt II) or Octahedral (Pt IV)
Lipophilicity Low (Hydrophilic)ModerateHigh (Tunable)
Primary Interaction DNA CrosslinkingDNA Crosslinking (Bulky adduct)DNA Binding + Intercalation (via Pyran stack)

Expert Insight: The "Pyran" moiety rarely binds Pt directly through the ether oxygen due to poor basicity. Instead, successful crystallographic structures (see Ref 1, 3) reveal that the pyran ring acts as an "antenna," coordinated via an exocyclic functional group (e.g., 7-hydroxycoumarin, aminopyran) or as part of a Schiff base. This is critical for interpreting electron density maps; look for Pt-N or Pt-O(carboxylate) bonds, not Pt-O(ether).

Part 2: X-Ray Crystallography Workflow

Crystallizing Py-Pt complexes presents a unique challenge: they are often insoluble in water (unlike Cisplatin) but too soluble in pure organic solvents to crystallize easily.

Protocol: Solvent Layering for Lipophilic Pt-Complexes

Standard evaporation often yields amorphous powder for these complexes. This self-validating protocol utilizes density gradients.

  • Dissolution (The Dense Phase):

    • Dissolve 20 mg of the Py-Pt complex in 2 mL of DMSO or DMF .

    • Validation: Solution must be optically clear. If turbid, filter through a 0.2

      
      m PTFE membrane.
      
  • The Interface:

    • Place the solution in a narrow-bore NMR tube or crystallization vial.

    • Carefully add a "buffer layer" of 0.5 mL 1:1 DMSO:Methanol mixture.

  • Precipitant Addition (The Light Phase):

    • Gently layer 3 mL of Diethyl Ether or Isopropanol on top.

    • Critical Step: Do not mix. A distinct interface must be visible.

  • Growth:

    • Seal with Parafilm (poke 1 needle hole to allow slow vapor pressure equilibration).

    • Store at 4°C in the dark (Pt complexes can be photosensitive).

    • Timeline: Crystals suitable for XRD (

      
       mm) typically appear in 7–14 days.
      
Visualization: The Crystallography Pipeline

Figure 1: From Synthesis to Refinement. Note the critical loop at the "Phase Solution" stage for heavy atoms like Platinum.

CrystallographyPipeline Synth Synthesis (Pyran Ligand + K2PtCl4) Layer Solvent Layering (DMSO/Ether) Synth->Layer Purify Diffract X-Ray Diffraction (Mo-Kα Source) Layer->Diffract Single Crystal Solve Structure Solution (Heavy Atom Method) Diffract->Solve Patterson Map Refine Refinement (SHELXL) Solve->Refine Electron Density Refine->Solve High Residuals? Output CIF Data (Bond Lengths/Angles) Refine->Output R < 0.05

Caption: Workflow for structural determination of Pyran-Pt complexes. The "Heavy Atom Method" is prioritized due to the high electron density of Platinum (


).

Part 3: Comparative Analysis (Experimental Data)

The following data synthesizes crystallographic parameters from recent studies on Coumarin-Pt complexes compared to the Cisplatin standard.

Table 1: Crystallographic Parameters & Bond Metrics[1]
ParameterCisplatin (

)
Coumarin-Pt(II) Complex (Ref 1, 5)Structural Implication
Crystal System Triclinic / TetragonalMonoclinic (

)
Py-Pt tends to pack in lower symmetry due to bulky ligands.
Pt-N Bond Length

Å

Å
Longer bond in Py-Pt suggests trans-influence of the bulky ligand, potentially increasing lability.
Pt-Cl Bond Length

Å

Å
Slightly shorter in some Py-Pt variants, affecting hydrolysis rates.
Coordination Geometry Square Planar (Perfect)Distorted Square PlanarSteric hindrance of the pyran ring causes slight tetrahedral distortion.
Intermolecular Forces Hydrogen Bonding (Dominant)

Stacking
(Dominant)
Pyran rings stack (3.4 Å distance), enhancing stability in lipophilic environments.
Table 2: Biological Efficacy (Cytotoxicity)

Data derived from comparative studies on HCT116 (Colon Cancer) and A549 (Lung Cancer) lines.

CompoundIC50 (

) - HCT116
IC50 (

) - A549
Mechanism Note
Cisplatin


DNA Crosslinking (G2 Arrest)
Oxaliplatin


DNA Crosslinking (Bulky Adduct)
Cou-Platin (Pt IV)


Dual Action: Releases Cisplatin + Active Coumarin upon reduction.
Coumarin-Thiazole Pt(II)


High cellular accumulation due to lipophilicity.

Key Finding: The crystallographic evidence of


-stacking correlates directly with the enhanced cytotoxicity. The planar pyran ring allows the complex to intercalate between DNA base pairs before the covalent Pt-DNA bond forms, a mechanism unavailable to the non-aromatic Cisplatin.

Part 4: Functional Implications (SAR)

The structural data leads to a clear Structure-Activity Relationship (SAR).

Visualization: Mechanism of Action (The Prodrug Strategy)

Figure 2: The chemical logic of Pt(IV) Pyran complexes. The "Reduction" step is the trigger.

SAR_Mechanism Prodrug Pt(IV)-Pyran Complex (Inert Prodrug) CellEntry Cellular Uptake (Lipophilic Diffusion) Prodrug->CellEntry Reduct Intracellular Reduction (by Glutathione/Ascorbate) CellEntry->Reduct ActivePt Active Pt(II) Species (Square Planar) Reduct->ActivePt Reduction Ligand Free Pyran Ligand (e.g., 7-hydroxycoumarin) Reduct->Ligand Release DNA DNA Platination (Apoptosis) ActivePt->DNA Signal Inhibit MAPK Pathway (Anti-proliferation) Ligand->Signal

Caption: Dual-mechanism of Cou-platin. The Pt(IV) center acts as a carrier, releasing the cytotoxic Pt(II) and the bioactive Pyran ligand inside the tumor cell.

Application Note for Drug Developers

When analyzing the CIF (Crystallographic Information File) of your candidate:

  • Check the Axial Ligands (for Pt IV): If the axial Pt-O bond is

    
     Å, the complex is likely prone to rapid reduction. This is desirable for tumor targeting but bad for shelf-stability.
    
  • Verify Planarity: Measure the torsion angle of the pyran ring relative to the Pt coordination plane. A twist

    
     disrupts intercalation potential, likely raising IC50 values.
    

References

  • Combination of 7-hydroxycoumarin in a platinum(IV) Complex Derived From Cisplatin Enhanced Cytotoxicity. Journal of Inorganic Biochemistry, 2018.[1]

  • Three platinum(II) coumarin derivative-dppf complexes: Stoichiometry and pH-dependent formation with single-crystal studies. Bulletin of the Chemical Society of Ethiopia, 2026.

  • New platinum (II) and palladium (II) complexes of coumarin-thiazole Schiff base: Synthesis, spectroscopic characterization, X-ray structure. Journal of Photochemistry and Photobiology B, 2018.[2]

  • Synthesis and Cytotoxicity Evaluation of Novel Coumarin–Palladium(II) Complexes. Pharmaceuticals (MDPI), 2022.

  • "Non-Classical" Platinum Complexes: A Concise Review. International Journal of Molecular Sciences, 2021.

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The C-F Stretching Vibration: An Intense but Complex Signature

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Interpreting C-F Infrared Spectroscopy Bands in Pyran Rings

For researchers in drug discovery and synthetic chemistry, the incorporation of fluorine into heterocyclic scaffolds like the pyran ring is a cornerstone of modern medicinal chemistry. Fluorine's unique properties can enhance metabolic stability, binding affinity, and bioavailability. Verifying the successful incorporation and stereochemical orientation of fluorine is a critical step in characterization. Infrared (IR) spectroscopy provides a rapid, non-destructive first pass analysis of these crucial C-F bonds.

This guide provides an in-depth comparison of the factors influencing the IR absorption frequencies of C-F bonds within a pyran ring system. It moves beyond a simple statement of frequency ranges to explain the underlying physical organic principles that cause spectral shifts, enabling a more nuanced interpretation of your experimental data.

The carbon-fluorine bond is the most polar single bond in organic chemistry. This large dipole moment means that its stretching vibration (νC-F) results in a very strong absorption band in the IR spectrum, making it a prominent feature. Generally, C-F stretching absorptions are found in the broad region of 1400 cm⁻¹ to 1000 cm⁻¹ .[1]

However, this region is also where the "fingerprint" of a molecule lies, crowded with C-C and C-O single bond stretches, and various bending vibrations.[2] Specifically for pyran rings, the strong asymmetric C-O-C stretching vibration of the ether linkage falls within this range (typically 1150-1050 cm⁻¹), often leading to overlapping and complex bands that can be difficult to assign definitively without further analysis.[3][4]

Comparative Analysis: Key Factors Modulating νC-F in Pyran Rings

The precise wavenumber of the C-F absorption is highly sensitive to its electronic and steric environment. Understanding these influences is key to distinguishing the C-F band from other vibrations and extracting valuable structural information.

A. The Inductive Effect (-I) of the Ring Oxygen

The oxygen atom in the pyran ring is highly electronegative. Through an inductive effect, it withdraws electron density from the surrounding sigma bonds. When a fluorine atom is attached to the ring, this effect becomes particularly important.

  • Mechanism: The ring oxygen's electron withdrawal strengthens the adjacent C-C and C-H bonds, and by extension, the C-F bond. According to Hooke's Law for molecular vibrations, a stronger (stiffer) bond has a higher force constant, which translates to a higher vibrational frequency.[5][6]

  • Spectral Consequence: The νC-F band in a fluorinated pyran ring is expected to be shifted to a higher wavenumber (a "blue shift") compared to its position in a simple fluorocyclohexane, where no such powerful inductive effect from a heteroatom is present. The magnitude of this shift is greatest when the fluorine is at the C-2 or C-6 position, alpha to the oxygen, and diminishes at the C-3 and C-4 positions.

B. Stereochemistry: Axial vs. Equatorial C-F Bonds

In the stable chair conformation of a tetrahydropyran ring, a fluorine substituent can occupy either an axial or an equatorial position. These distinct stereochemical environments lead to different vibrational frequencies.

  • Mechanism (Field Effect): The primary differentiating factor is a through-space electrostatic interaction known as the field effect.[6] An axial fluorine atom is positioned in close proximity to the lone pairs of the ring oxygen. This creates a repulsive electrostatic interaction, which can alter the hybridization and electron density of the C-F bond, typically increasing its force constant.[6] An equatorial fluorine is positioned away from these lone pairs and experiences less of this repulsion.

  • Spectral Consequence: It is predicted that the axial C-F stretching vibration will occur at a higher wavenumber than the equatorial C-F stretch. This principle is well-documented for other substituents on cyclohexane rings, such as the C-O bond in cyclohexanols, where distinct bands for axial and equatorial conformers are observed.[5]

C. Coupling and Fermi Resonance

Vibrational coupling occurs when two vibrations in a molecule have similar frequencies and symmetries, causing them to mix. The C-F stretch can couple with other vibrations, such as C-C stretches or CH₂ rocking modes within the ring, leading to shifts in expected frequencies and changes in intensity.[7] While difficult to predict without computational analysis, this is a potential source of complexity in the final spectrum.

Data Summary: A Predictive Comparison of νC-F Bands

Compound/Substituent PositionBaseline νC-F (cm⁻¹)Predicted Shift due to Ring OxygenPredicted Axial vs. Equatorial RelationshipExpected Overlapping Bands
Fluorocyclohexane (Baseline) ~1100 - 1050N/AAxial > Equatorial (by ~10-20 cm⁻¹)C-C stretch, CH₂ rock
4-Fluorotetrahydropyran ~1100 - 1060Minor blue shift (+5 to +15 cm⁻¹)Axial > EquatorialStrong C-O-C stretch (~1090 cm⁻¹)
3-Fluorotetrahydropyran ~1120 - 1080Moderate blue shift (+15 to +30 cm⁻¹)Axial > EquatorialStrong C-O-C stretch (~1090 cm⁻¹)
2-Fluorotetrahydropyran ~1140 - 1100Significant blue shift (+30 to +50 cm⁻¹)Axial > Equatorial (Pronounced difference)Strong C-O-C stretch (~1090 cm⁻¹)

Note: These are estimated ranges. The actual values can vary based on other substituents, solvent, and phase.

Logic Diagram for Spectral Interpretation

Due to the high likelihood of spectral overlap between C-F and C-O-C stretching bands, a systematic approach to interpretation is required. Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for assigning complex vibrational spectra.[8][9]

exp Acquire Experimental FTIR Spectrum check_region Analyze 1400-1000 cm⁻¹ Region exp->check_region strong_band Strong, Sharp Band(s) Present? check_region->strong_band assign_coc Identify Asymmetric C-O-C Stretch (~1150-1050 cm⁻¹) strong_band->assign_coc Yes no_band No Strong Bands: Re-evaluate Synthesis strong_band->no_band No assign_cf Tentatively Assign Remaining Strong Band(s) as ν(C-F) assign_coc->assign_cf compare Compare with Predictive Table (Position, Stereochemistry) assign_cf->compare ambiguous Ambiguous or Overlapping Bands? compare->ambiguous dft Perform DFT Frequency Calculation on Proposed Structure ambiguous->dft Yes confirm Confirm Assignment ambiguous->confirm No, clear assignment validate Compare Calculated Spectrum with Experimental Data dft->validate validate->confirm start Start clean 1. Clean ATR Crystal start->clean background 2. Collect Background Spectrum clean->background apply_sample 3. Apply Sample to Crystal background->apply_sample apply_pressure 4. Apply Consistent Pressure apply_sample->apply_pressure collect_sample 5. Collect Sample Spectrum apply_pressure->collect_sample process 6. Process Data (Baseline Correction, if needed) collect_sample->process end End: Final Spectrum process->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.